8-Oxononanoyl-CoA
Description
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Properties
Molecular Formula |
C30H50N7O18P3S |
|---|---|
Molecular Weight |
921.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-oxononanethioate |
InChI |
InChI=1S/C30H50N7O18P3S/c1-18(38)8-6-4-5-7-9-21(40)59-13-12-32-20(39)10-11-33-28(43)25(42)30(2,3)15-52-58(49,50)55-57(47,48)51-14-19-24(54-56(44,45)46)23(41)29(53-19)37-17-36-22-26(31)34-16-35-27(22)37/h16-17,19,23-25,29,41-42H,4-15H2,1-3H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46) |
InChI Key |
HXNDRLPCGSFMTC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of 8-Amino-7-Oxononanoate and its Precursor Pimeloyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "8-Oxononanoyl-CoA" does not correspond to a well-established molecule in canonical metabolic pathways, it is likely a reference to a closely related and critical intermediate in biotin (B1667282) biosynthesis: 8-amino-7-oxononanoate (B1240340) . This document provides an in-depth technical guide on the biological function of 8-amino-7-oxononanoate and its immediate precursor, pimeloyl-CoA. Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in crucial metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] The biosynthesis of biotin is absent in humans, making the enzymes in this pathway attractive targets for the development of antimicrobial agents against pathogenic bacteria that synthesize their own biotin.[1][3]
This guide will delve into the core aspects of the biotin biosynthetic pathway, focusing on the synthesis and conversion of these key CoA-related intermediates. We will present quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for research and drug development purposes.
The Biotin Biosynthesis Pathway: A Central Role for Pimeloyl-CoA and 8-Amino-7-Oxononanoate
The synthesis of biotin from pimeloyl-CoA is a conserved pathway in many bacteria and plants. It involves a series of enzymatic reactions to construct the bicyclic ring structure of biotin.[1]
Pimeloyl-CoA Synthesis:
The biosynthesis of pimeloyl-CoA, the seven-carbon dicarboxylate precursor, can vary between organisms. In Escherichia coli, it is synthesized via a modified fatty acid synthesis pathway.[4] This pathway begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC. This modified substrate then enters the fatty acid synthesis machinery and undergoes two rounds of elongation to produce pimeloyl-acyl carrier protein (ACP) methyl ester, which is subsequently hydrolyzed by BioH to yield pimeloyl-ACP.[4] In other organisms, such as Bacillus subtilis, pimeloyl-CoA is generated through the oxidative cleavage of long-chain acyl-ACPs.[3]
Conversion of Pimeloyl-CoA to 8-Amino-7-Oxononanoate:
The first committed step in the assembly of the biotin ring structure is the condensation of pimeloyl-CoA (or pimeloyl-ACP in some species) with L-alanine to form 8-amino-7-oxononanoate. This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme 8-amino-7-oxononanoate synthase (AONS) , also known as 7-keto-8-aminopelargonic acid (KAPA) synthase.[5][6][7]
The overall reaction is as follows:
Pimeloyl-CoA + L-alanine → 8-amino-7-oxononanoate + CoA + CO₂
Subsequent Steps in Biotin Synthesis:
Following its synthesis, 8-amino-7-oxononanoate undergoes a transamination reaction to form 7,8-diaminononanoate, catalyzed by adenosylmethionine-8-amino-7-oxononanoate transaminase.[8] The pathway then proceeds through several more enzymatic steps to yield the final product, biotin.
Quantitative Data
The study of the enzymes in the biotin biosynthesis pathway has yielded important quantitative data regarding their kinetic properties.
Table 1: Kinetic Parameters of 8-Amino-7-Oxononanoate Synthase (AONS)
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | Pimeloyl-CoA | 25 | Not Reported | [6] |
| Escherichia coli | L-alanine | Not Reported | Not Reported | |
| Bacillus sphaericus | Pimeloyl-CoA | Not Reported | Not Reported | |
| Bacillus subtilis | Pimeloyl-CoA | ~15 | Not Reported | [6] |
Note: Kinetic data for AONS can vary depending on the experimental conditions and the specific substrates used (pimeloyl-CoA vs. pimeloyl-ACP).
Signaling Pathways and Regulation
The biotin biosynthesis pathway is tightly regulated to ensure an adequate supply of this essential cofactor without wasteful overproduction. In many bacteria, the expression of the biotin biosynthetic genes (bio operon) is controlled by a transcriptional repressor called BirA .[4][9][10] BirA is a bifunctional protein that acts as both a biotin protein ligase, attaching biotin to its target carboxylases, and a transcriptional repressor.[9][10] When biotin levels are high, BirA binds to the bio operon promoter and represses transcription.[4]
Figure 1: Regulation of the biotin biosynthesis pathway in bacteria by the BirA repressor.
Role in Disease
As humans do not synthesize biotin, inherited disorders of biotin metabolism are not due to defects in the biosynthetic pathway but rather in its utilization and recycling. These include:
-
Biotinidase deficiency: An autosomal recessive disorder where the enzyme biotinidase is deficient, preventing the recycling of biotin from biocytin.[11][12]
-
Holocarboxylase synthetase deficiency: A disorder affecting the attachment of biotin to carboxylases.[11][13]
These conditions can lead to a range of neurological and cutaneous symptoms if left untreated.[11][14]
The bacterial biotin synthesis pathway, however, is a validated target for the development of novel antibiotics.[1] Inhibitors of the enzymes in this pathway, including AONS, could selectively target pathogenic bacteria without affecting the human host.
Experimental Protocols
Assay for 8-Amino-7-Oxononanoate Synthase (AONS) Activity
This protocol is adapted from methods described for the characterization of E. coli AONS.
Principle: The activity of AONS is determined by measuring the formation of 8-amino-7-oxononanoate from pimeloyl-CoA and L-alanine. The product can be quantified by derivatization followed by HPLC analysis.
Materials:
-
Purified AONS enzyme
-
Pimeloyl-CoA solution (10 mM)
-
L-alanine solution (100 mM)
-
Pyridoxal 5'-phosphate (PLP) solution (1 mM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Derivatizing agent (e.g., o-phthalaldehyde)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 7.5
-
10 µM PLP
-
1 mM L-alanine
-
0.5 mM Pimeloyl-CoA
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified AONS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Take an aliquot of the supernatant for derivatization with o-phthalaldehyde (B127526) according to the manufacturer's instructions.
-
Analyze the derivatized sample by HPLC with fluorescence detection to quantify the amount of 8-amino-7-oxononanoate formed.
-
Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).
Figure 2: Experimental workflow for the 8-amino-7-oxononanoate synthase (AONS) assay.
X-ray Crystallography of 8-Amino-7-Oxononanoate Synthase (AONS)
This protocol provides a general workflow for determining the crystal structure of AONS, based on published studies.[15][16]
Principle: X-ray crystallography is used to determine the three-dimensional atomic structure of the AONS enzyme, providing insights into its catalytic mechanism and aiding in the design of specific inhibitors.
Materials:
-
Highly purified and concentrated AONS protein
-
Crystallization screening kits
-
Cryoprotectant solutions
-
Synchrotron X-ray source
Procedure:
-
Protein Expression and Purification: Overexpress the AONS gene (e.g., from E. coli) in a suitable expression system and purify the protein to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals of AONS.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation upon freezing. Collect X-ray diffraction data from the frozen crystals at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and determine the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.
Figure 3: General workflow for the X-ray crystallography of 8-amino-7-oxononanoate synthase.
Conclusion
8-amino-7-oxononanoate and its precursor pimeloyl-CoA are central players in the biosynthesis of the essential cofactor biotin. Understanding the enzymes that catalyze their formation and conversion, such as 8-amino-7-oxononanoate synthase, is crucial for elucidating fundamental metabolic processes and for the development of novel therapeutics. The detailed information on the pathway, its regulation, associated diseases, and experimental methodologies provided in this guide serves as a valuable resource for researchers and drug development professionals in this field. The continued investigation of this pathway holds promise for the discovery of new antimicrobial agents and a deeper understanding of microbial metabolism.
References
- 1. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Adenosylmethionine—8-amino-7-oxononanoate transaminase - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of biotin-regulated gene expression in microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Biotinidase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 13. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 14. researchgate.net [researchgate.net]
- 15. The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Oxononanoyl-CoA in Lipidomics: A Technical Guide for Researchers
An in-depth exploration of the synthesis, analysis, and biological significance of the dicarboxylic acyl-CoA, 8-Oxononanoyl-CoA, for researchers, scientists, and drug development professionals.
Introduction
This compound is a medium-chain dicarboxylic acyl-coenzyme A that plays a role in lipid metabolism, particularly within the realm of peroxisomal β-oxidation. Dicarboxylic acids are generated through the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded. The subsequent breakdown of these dicarboxylic acids occurs primarily in peroxisomes. This guide provides a comprehensive overview of this compound, including its metabolic context, methods for its analysis, and its potential roles in cellular signaling pathways relevant to inflammation and metabolic disease.
Metabolic Pathway of this compound
The formation of this compound begins with the ω-oxidation of nonanoic acid (a nine-carbon fatty acid) in the endoplasmic reticulum. This process introduces a hydroxyl group at the terminal (ω) carbon, which is then further oxidized to a carboxylic acid, forming the dicarboxylic acid azelaic acid (nonanedioic acid). Azelaic acid is then activated to its coenzyme A thioester, azelaoyl-CoA (nonanedioyl-CoA), which can subsequently undergo β-oxidation within the peroxisome. This compound is an intermediate in this peroxisomal β-oxidation pathway.
Caption: Peroxisomal β-oxidation of dicarboxylic acids.
Quantitative Data
Currently, there is a lack of specific quantitative data for this compound in various biological tissues and fluids. However, studies on related dicarboxylic acids and other acyl-CoAs can provide an estimation of their expected abundance. Generally, the urinary levels of medium-chain dicarboxylic acids are low in healthy individuals but can be elevated in certain metabolic disorders.[1] The intracellular concentrations of acyl-CoAs are tightly regulated and vary depending on the tissue type and metabolic state.
| Analyte | Tissue/Fluid | Concentration Range | Reference |
| Malonyl-CoA | Brown Adipose Tissue (mouse) | ~13 nmol/g wet weight | [2] |
| Malonyl-CoA | Heart (mouse) | ~7.37 - 15.15 nmol/g dry weight | [1] |
| Dicarboxylic Acids | Urine (human, healthy) | Low levels |
Experimental Protocols
Synthesis of this compound Standard
Materials:
-
8-oxononanoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A trilithium salt
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Thin-layer chromatography (TLC) supplies
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of 8-oxononanoic acid:
-
Dissolve 8-oxononanoic acid and an equimolar amount of NHS in anhydrous DMF under an inert atmosphere.
-
Add an equimolar amount of DCC to the solution and stir at room temperature for several hours or until the reaction is complete, as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
The resulting solution contains the NHS-activated 8-oxononanoic acid.
-
-
Synthesis of this compound:
-
Dissolve coenzyme A trilithium salt in a minimal amount of water and adjust the pH to ~7.5 with triethylamine.
-
Add the NHS-activated 8-oxononanoic acid solution dropwise to the coenzyme A solution while stirring.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Once the reaction is complete, purify the this compound by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using LC-MS/MS and NMR spectroscopy.
-
Caption: Workflow for the synthesis of this compound.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in complex biological matrices.
Sample Preparation:
-
Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar dicarboxylic acyl-CoA) to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for separation. The mobile phase typically consists of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic component (e.g., acetonitrile or methanol). A gradient elution is employed to achieve optimal separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use multiple reaction monitoring (MRM) mode. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment, often corresponding to the coenzyme A moiety or a neutral loss.
| Parameter | Value |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z of [this compound + H]+ |
| Product Ion (Q3) | m/z of a characteristic fragment |
Potential Signaling Roles of this compound
While direct evidence is still emerging, the metabolic context of this compound suggests its potential involvement in key cellular signaling pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. PPARα, in particular, is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. It is activated by a variety of fatty acids and their derivatives. Given that dicarboxylic acids are products of an alternative fatty acid oxidation pathway, it is plausible that this compound or its related metabolites could act as endogenous ligands for PPARα, thereby influencing the expression of genes involved in fatty acid oxidation.
Caption: Potential activation of PPARα signaling by this compound.
Nuclear Factor Kappa B (NF-κB) Signaling
Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. A related compound, 8-oxo-9-octadecenoic acid, has been shown to exert anti-inflammatory effects by inhibiting the LPS-induced activation of NF-κB signaling in macrophages. This suggests that this compound, as a structurally related molecule, might also possess the ability to modulate NF-κB activity, potentially through direct interaction with components of the signaling pathway or by altering the cellular redox state.
Caption: Potential modulation of NF-κB signaling by this compound.
Conclusion
This compound is an intriguing, yet understudied, metabolite in the field of lipidomics. Its position as an intermediate in peroxisomal dicarboxylic acid β-oxidation places it at a crossroads of lipid metabolism and cellular signaling. Further research, including the development of robust analytical methods and the elucidation of its specific molecular targets, will be crucial to fully understand its physiological and pathological roles. The experimental approaches and potential signaling pathways outlined in this guide provide a framework for future investigations into this important molecule.
References
The Endogenous Presence of 8-Oxononanoyl-CoA in Cells: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of 8-Oxononanoyl-CoA in cellular biology. While the direct endogenous presence of this compound has not been definitively quantified in published literature to date, its formation is strongly suggested by the well-established pathways of lipid peroxidation and fatty acid activation. This document details the formation of its precursor, 8-oxononanoic acid, from the oxidative degradation of ω-6 polyunsaturated fatty acids, the enzymatic machinery responsible for its probable conversion to this compound, and the state-of-the-art methodologies for its potential detection and quantification. This guide serves as a foundational resource for researchers investigating the role of lipid peroxidation products in cellular signaling, metabolic regulation, and disease pathogenesis.
Introduction: The Context of Lipid Peroxidation and Acyl-CoA Metabolism
Lipid peroxidation, the oxidative degradation of lipids, is a critical process in both normal cellular function and the pathophysiology of numerous diseases. This process generates a diverse array of reactive molecules, including aldehydes and oxo-fatty acids, which can act as signaling molecules. One such product, derived from the peroxidation of linoleic acid, is 8-oxononanoic acid.
In cellular metabolism, fatty acids are typically activated to their coenzyme A (CoA) esters by acyl-CoA synthetases before they can be utilized in various metabolic pathways, including β-oxidation and lipid synthesis.[1][2] Therefore, it is highly probable that 8-oxononanoic acid, once formed, is converted into this compound to participate in cellular metabolism. While direct evidence for endogenous this compound is currently lacking, the established presence of its precursor and the ubiquitous nature of acyl-CoA synthetases provide a strong basis for its hypothesized existence and biological relevance.
Formation of this compound Precursor
The precursor to this compound is 8-oxononanoic acid, which is formed through the non-enzymatic peroxidation of ω-6 polyunsaturated fatty acids, primarily linoleic acid. This process is initiated by reactive oxygen species (ROS) and proceeds through a free-radical chain reaction, leading to the formation of lipid hydroperoxides. These unstable intermediates subsequently decompose to form a variety of bioactive products, including 8-oxononanoic acid.
Figure 1. Formation of 8-oxononanoic acid from linoleic acid peroxidation.
Hypothesized Synthesis of this compound
The conversion of 8-oxononanoic acid to this compound is catalyzed by acyl-CoA synthetases (ACS). These enzymes are responsible for the activation of fatty acids, a critical step for their subsequent metabolism.[3][4] The reaction proceeds in two steps: the formation of an acyl-AMP intermediate, followed by the transfer of the acyl group to coenzyme A. Several isoforms of ACS exist with varying substrate specificities and subcellular localizations, suggesting that the activation of 8-oxononanoic acid could occur in different cellular compartments.[1]
Figure 2. Hypothesized synthesis of this compound.
Potential Signaling and Metabolic Roles
While the specific functions of this compound are yet to be elucidated, studies on the structurally similar 9-oxononanoic acid provide valuable insights into its potential roles. Oral administration of 9-oxononanoic acid in rats has been shown to decrease the de novo synthesis of fatty acids by inhibiting acetyl-CoA carboxylase and increase fatty acid oxidation by upregulating carnitine palmitoyltransferase activity.[5] It is plausible that this compound could exert similar regulatory effects on lipid metabolism.
Quantitative Data (Hypothetical)
As there is no direct quantitative data on the endogenous levels of this compound, the following table is presented as a template for researchers to populate as data becomes available. The concentrations of other relevant short- and medium-chain acyl-CoAs are provided for context.
| Acyl-CoA Species | Tissue/Cell Type | Concentration (nmol/g wet weight) | Reference |
| This compound | Data not available | Data not available | |
| Malonyl-CoA | Rat Liver | 1.9 ± 0.6 | [6] |
| Malonyl-CoA | Rat Heart | 1.3 ± 0.4 | [6] |
| Malonyl-CoA | Rat Skeletal Muscle | 0.7 ± 0.2 | [6] |
| Acetyl-CoA | E. coli | 0.05-1.5 nmol (mg dry wt)⁻¹ | [7] |
| Lactoyl-CoA | Mouse Heart | 0.0172 pmol mg⁻¹ | [8] |
Experimental Protocols
The detection and quantification of acyl-CoAs, particularly novel or low-abundance species like this compound, require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose.
Sample Preparation and Extraction of Acyl-CoAs
This protocol is adapted from established methods for short- and long-chain acyl-CoA analysis.[6][9]
-
Tissue/Cell Homogenization:
-
Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Include an appropriate internal standard, such as a stable isotope-labeled version of this compound or an odd-chain acyl-CoA, in the homogenization buffer.
-
-
Solid-Phase Extraction (SPE):
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned reversed-phase SPE column (e.g., C18).
-
Wash the column with an aqueous solution (e.g., water with 0.1% formic acid) to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of a solvent compatible with the LC-MS/MS mobile phase.
-
Figure 3. Experimental workflow for acyl-CoA extraction.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Utilize a reversed-phase column (e.g., C18) for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the phosphopantetheine moiety).
-
Conclusion
The endogenous presence of this compound in cells is a compelling hypothesis supported by the established biochemistry of lipid peroxidation and fatty acid metabolism. While direct evidence remains to be reported, the analytical frameworks and experimental protocols outlined in this guide provide a clear path for its investigation. The identification and quantification of this compound and the elucidation of its biological functions will undoubtedly contribute to a deeper understanding of the roles of lipid peroxidation products in health and disease, and may reveal novel targets for therapeutic intervention.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Oxononanoyl-CoA in the Biotin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes. Its de novo synthesis is a well-conserved pathway in bacteria, plants, and fungi, making it an attractive target for the development of novel antimicrobial and herbicidal agents. This technical guide focuses on the pivotal role of 8-oxononanoyl-CoA, also known as 7-keto-8-aminopelargonic acid (KAPA), the product of the first committed step in the biotin biosynthesis pathway. We provide a comprehensive overview of its synthesis, subsequent conversion, and the enzymes involved, with a focus on quantitative data and detailed experimental methodologies.
Introduction
The biosynthesis of biotin is a multi-step enzymatic process that begins with the synthesis of pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP). The first committed step in the pathway is the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to form this compound (KAPA). This reaction is catalyzed by 7-keto-8-aminopelargonic acid synthase (KAPA synthase), also known as 8-amino-7-oxononanoate (B1240340) synthase (AONS) or BioF. The formation of KAPA is a critical control point in the pathway and represents a key target for inhibitory drug design. Subsequently, KAPA is converted to 7,8-diaminopelargonic acid (DAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase) or BioA. This guide will delve into the biochemical and methodological details of these crucial steps.
The Biotin Biosynthesis Pathway: The Central Role of this compound
The formation and conversion of this compound (KAPA) are central to the biotin biosynthesis pathway.
Synthesis of this compound (KAPA)
The synthesis of KAPA is a decarboxylative Claisen condensation reaction catalyzed by KAPA synthase (BioF), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. The substrates for this reaction are pimeloyl-CoA (or pimeloyl-ACP) and L-alanine. The enzyme facilitates the decarboxylation of L-alanine and its subsequent condensation with the pimeloyl moiety to yield KAPA, coenzyme A (or ACP), and carbon dioxide. In Escherichia coli, it is believed that pimeloyl-ACP is the physiological substrate for BioF, though the enzyme can also utilize pimeloyl-CoA[1]. In contrast, Bacillus subtilis BioF specifically utilizes pimeloyl-CoA[2].
Conversion of this compound (KAPA) to 7,8-Diaminopelargonic Acid (DAPA)
The subsequent step in the pathway is the transamination of KAPA to DAPA, catalyzed by DAPA aminotransferase (BioA). This PLP-dependent enzyme utilizes S-adenosyl-L-methionine (SAM) as the amino donor. The reaction involves the transfer of an amino group from SAM to the keto group of KAPA, forming DAPA. This step is essential for the continuation of the biotin synthesis pathway.
Quantitative Data
The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis and conversion of this compound.
Table 1: Kinetic Parameters of 7-Keto-8-aminopelargonic Acid Synthase (BioF)
| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |
| Escherichia coli | Pimeloyl-CoA | 25 | - | [2] |
| Escherichia coli | L-Alanine | - | - | |
| Bacillus sphaericus | Pimeloyl-CoA | 1 | - | |
| Escherichia coli | L-Alanine external aldimine formation | k1 = 2 x 104 M-1s-1 | - | [3] |
Note: '-' indicates data not available in the cited sources.
Table 2: Kinetic Parameters of 7,8-Diaminopelargonic Acid Aminotransferase (BioA)
| Organism | Substrate | Km (μM) | kcat (min-1) | Ki (μM) | Reference |
| Escherichia coli | S-adenosyl-L-methionine | 200 | - | - | [4] |
| Escherichia coli | 7-keto-8-aminopelargonic acid | 1.2 | - | - | [4] |
| Mycobacterium tuberculosis | S-adenosyl-L-methionine | 780 ± 200 | 1.0 ± 0.2 | - | [5] |
| Mycobacterium tuberculosis | 7-keto-8-aminopelargonic acid | 3.8 ± 1.0 | 1.0 ± 0.2 | 14 ± 2 (substrate inhibition) | [5] |
| E. coli (wild-type) | S-adenosyl-L-methionine | 150 | 0.013 s-1 | - | [6] |
| E. coli (wild-type) | 7-keto-8-aminopelargonic acid | <2 | 0.013 s-1 | - | [6] |
Note: '-' indicates data not available in the cited sources. kcat for E. coli BioA was reported in s-1.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes, as well as the analysis of biotin biosynthesis intermediates.
Expression and Purification of Recombinant 7-Keto-8-aminopelargonic Acid Synthase (BioF)
Organism: Mycobacterium smegmatis[5]
-
Gene Cloning and Expression Vector: The bioF gene is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Host Strain and Culture Conditions: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16 hours at 18°C.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)). Lysis is performed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: The His-tagged BioF protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography: For further purification, the eluted protein is subjected to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 2 mM DTT) to obtain a highly pure and homogenous protein sample.
-
Purity Assessment: The purity of the protein is assessed by SDS-PAGE.
7-Keto-8-aminopelargonic Acid Synthase (BioF) Activity Assay
Method: HPLC-based detection of KAPA formation[7]
-
Reaction Mixture: The reaction mixture (e.g., 100 µL) contains 100 mM Tris-HCl buffer (pH 8.0), 5 mM L-alanine, 1 mM pimeloyl-CoA, and the purified BioF enzyme (e.g., 0.4 mg/mL).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 0, 30, and 120 minutes).
-
Reaction Termination: The reaction is stopped by acidification with HCl.
-
HPLC Analysis: An aliquot of the reaction mixture is injected onto an appropriate HPLC column (e.g., Supelco Supelcosyl LC-SAX1).
-
Detection: The formation of KAPA is monitored by UV detection at 210 nm. The retention time of the product is compared to that of an authentic KAPA standard.
Expression and Purification of Recombinant 7,8-Diaminopelargonic Acid Aminotransferase (BioA)
Organism: Mycobacterium tuberculosis[5]
-
Gene Cloning and Expression: The bioA gene is cloned into a suitable expression vector (e.g., pET28b) to introduce an N-terminal His-tag. The construct is transformed into an E. coli expression strain (e.g., BL21-CodonPlus(DE3)-RP).
-
Culture and Induction: Cells are grown in LB medium with appropriate antibiotics at 37°C. Protein expression is induced with IPTG.
-
Cell Lysis: Harvested cells are resuspended in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication.
-
Affinity Chromatography: The cleared lysate is subjected to Ni-NTA affinity chromatography as described for BioF.
-
Buffer Exchange: The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris pH 8.0, 10 mM 2-mercaptoethanol, 100 µM PLP) using a desalting column.
7,8-Diaminopelargonic Acid Aminotransferase (BioA) Activity Assay
Method: Continuous Coupled Fluorescence Displacement Assay
This assay couples the BioA reaction with the subsequent BioD-catalyzed reaction and detects the final product, dethiobiotin (B101835), through fluorescence displacement.
-
Reaction Components: The assay mixture contains BioA, BioD, KAPA, SAM, a fluorescently labeled dethiobiotin probe, and streptavidin in a suitable reaction buffer (e.g., 100 mM Bicine, 50 mM NaHCO3, 1 mM MgCl2, 0.0025% Igepal CA630, pH 8.6).
-
Principle: BioA converts KAPA to DAPA. BioD then converts DAPA to dethiobiotin. The newly synthesized dethiobiotin displaces the fluorescent probe from streptavidin, leading to an increase in fluorescence.
-
Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time.
Analysis of Biotin Biosynthesis Intermediates by HPLC-MS/MS
Method: Reversed-Phase HPLC coupled with Tandem Mass Spectrometry[8]
-
Sample Preparation: Biological samples (e.g., cell lysates, culture supernatants) are subjected to an extraction procedure to isolate biotin and its intermediates. This may involve alkaline or acidic hydrolysis followed by enzymatic digestion (e.g., with papain) to release bound biotin.
-
Internal Standard: A deuterated internal standard (e.g., d4-biotin) is added to the sample to account for extraction losses and matrix effects.
-
Chromatographic Separation: The extracted sample is injected onto a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate the biotin intermediates.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Quantification: The analytes are quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each biotin intermediate and the internal standard are monitored.
Visualizations
Biotin Biosynthesis Pathway
Caption: The core biotin biosynthesis pathway from Pimeloyl-CoA to Biotin.
Experimental Workflow for BioA Activity Assay
Caption: Workflow for a coupled fluorescence-based BioA enzyme activity assay.
Conclusion
This compound (KAPA) stands as a critical intermediate at the gateway of the biotin biosynthesis pathway. A thorough understanding of its enzymatic synthesis and subsequent transformation is paramount for the development of targeted inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in academia and industry who are focused on antimicrobial and herbicide discovery. The methodologies described herein provide a solid foundation for the characterization of enzyme kinetics, the screening of potential inhibitors, and the overall investigation of the biotin biosynthesis pathway. Further research into the structural biology of the involved enzymes and the development of high-throughput screening assays will continue to advance this important field.
References
- 1. uniprot.org [uniprot.org]
- 2. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Structural Analysis of 8-Oxononanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxononanoyl-Coenzyme A (8-Oxononanoyl-CoA) is an activated fatty acid derivative anticipated to be an intermediate in various metabolic pathways, potentially including those of fatty acid oxidation and biosynthesis. Understanding its precise three-dimensional structure and chemical properties is crucial for elucidating its biological functions, identifying interacting proteins, and designing targeted therapeutic interventions. This technical guide provides a comprehensive overview of the structural analysis of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of acyl-CoA chemistry and spectroscopic analysis of analogous compounds to present a predictive but robust framework for its characterization. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research.
Chemical Structure and Properties
This compound is a thioester formed between 8-oxononanoic acid and Coenzyme A. The structure comprises a C9 fatty acyl chain with a ketone group at the C8 position, linked to the sulfhydryl group of Coenzyme A.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated based on its constituent parts and are essential for designing purification and analytical methods.
| Property | Predicted Value |
| Molecular Formula | C₃₀H₄₈N₇O₁₈P₃S |
| Molecular Weight | 907.7 g/mol |
| Charge at pH 7.4 | -4 |
| logP | ~1.5 |
| Hydrogen Bond Donors | 9 |
| Hydrogen Bond Acceptors | 23 |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of 8-oxononanoic acid followed by its conjugation to Coenzyme A.
Synthesis of 8-Oxononanoic Acid
A plausible synthetic route for 8-oxononanoic acid can be adapted from methods used for similar oxo-acids, such as the synthesis of 7-methyl-8-oxo-nonanoic acid[1]. This involves a nucleophilic substitution followed by ketonic cleavage.
Thioesterification with Coenzyme A
The formation of the thioester bond between 8-oxononanoic acid and Coenzyme A is a critical step. Thioesters are key intermediates in the biosynthesis of many natural products[2]. The general principle involves the activation of the carboxylic acid, which then reacts with the thiol group of Coenzyme A[3][4].
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 8-Oxononanoyl-CoA as a Potential Biomarker
Introduction
Lipid peroxidation, a consequence of oxidative stress, is the process wherein oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs). This process leads to the generation of a variety of reactive products, which can serve as biomarkers to assess the extent of oxidative damage in biological systems. These biomarkers are crucial for understanding disease pathogenesis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Among the myriad of molecules generated during lipid peroxidation, short-chain acyl-Coenzyme A (CoA) thioesters derived from oxidized fatty acids are emerging as a new class of potential biomarkers. This guide focuses on this compound, a molecule posited to be formed from the peroxidation of linoleic acid, and its potential as a biomarker for oxidative stress-related diseases. While direct research on this compound is in its nascent stages, this document synthesizes information from related, well-studied molecules to provide a foundational understanding and a framework for future investigation.
Data Presentation
As of the current literature, specific quantitative data for this compound in various biological matrices are not widely published. However, the following table illustrates a hypothetical presentation of such data, which could be generated from future studies using the methodologies described in this guide. This structure allows for a clear comparison of this compound levels across different conditions, which is essential for its validation as a biomarker.
Table 1: Hypothetical Quantitative Data for this compound Levels
| Biological Matrix | Condition | n | This compound Concentration (pmol/mg protein) ± SD | p-value | Fold Change |
| Human Plasma | Healthy Control | 50 | 0.15 ± 0.04 | - | - |
| Human Plasma | Cardiovascular Disease | 50 | 0.78 ± 0.12 | <0.001 | 5.2 |
| Rat Liver Tissue | Control Diet | 12 | 0.22 ± 0.06 | - | - |
| Rat Liver Tissue | High-Fat Diet | 12 | 1.15 ± 0.25 | <0.001 | 5.2 |
| Cultured Hepatocytes | Vehicle Control | 6 | 0.08 ± 0.02 | - | - |
| Cultured Hepatocytes | Oxidative Stress Inducer (H₂O₂) | 6 | 0.54 ± 0.09 | <0.01 | 6.8 |
Signaling Pathways and Formation
The formation of this compound is hypothesized to be a multi-step process initiated by the peroxidation of linoleic acid, a common ω-6 polyunsaturated fatty acid. The subsequent metabolism of the resulting aldehyde to a CoA thioester renders it capable of participating in various cellular metabolic and signaling pathways.
1. Formation of 9-Oxononanoic Acid from Linoleic Acid
The initial step involves the enzymatic or non-enzymatic oxidation of linoleic acid to form a hydroperoxide intermediate. This intermediate is then cleaved to yield 9-oxononanoic acid, a stable aldehyde.[1][2] This process is catalyzed by enzymes such as lipoxygenases and hydroperoxide lyases.[2]
2. Proposed Activation to this compound and Downstream Signaling
Once formed, 9-oxononanoic acid can be activated to its CoA thioester by long-chain acyl-CoA synthetases (ACSLs).[3][4] This activation is a critical step, as acyl-CoAs are the metabolically active forms of fatty acids. The resulting this compound (potentially after isomerization or if the initial lipid peroxidation product varies) is an electrophilic species. This reactivity suggests that it could modify nucleophilic residues on proteins, such as lysine, cysteine, or histidine, through acylation. This non-enzymatic or enzymatic modification could alter protein function, leading to downstream cellular effects. For example, modification of apolipoprotein A1 (ApoA1) by this compound has been suggested, which could impair its function in reverse cholesterol transport and contribute to atherosclerosis.
Experimental Protocols
The detection and quantification of short-chain acyl-CoAs like this compound typically require sensitive and specific analytical methods, most commonly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol that would serve as a starting point for the analysis of this compound in biological samples.
Protocol: Quantification of this compound by LC-MS/MS
1. Sample Preparation and Extraction
-
Objective: To extract short-chain acyl-CoAs from biological samples while minimizing degradation.
-
Materials:
-
Biological sample (e.g., ~20 mg of tissue or 1x10⁶ cells)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal Standard (IS): A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar acyl-CoA, such as C10:0-CoA, can be used.
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (refrigerated)
-
-
Procedure:
-
Homogenize the tissue or cell pellet in a pre-weighed microcentrifuge tube on ice.
-
Add 1 mL of ice-cold 10% TCA to the sample.
-
Spike the sample with the internal standard.
-
Sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Store the extract at -80°C until analysis.
-
2. Liquid Chromatography
-
Objective: To separate this compound from other molecules in the extract.
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-98% B (linear gradient)
-
15-18 min: 98% B
-
18-18.1 min: 98-2% B
-
18.1-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Objective: To detect and quantify this compound and the internal standard.
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: The precursor ion (Q1) would be the [M+H]⁺ mass. The product ion (Q3) would correspond to a characteristic fragment, often the Coenzyme A backbone fragment. These would need to be determined by infusing a pure standard.
-
Internal Standard: Q1 and Q3 transitions for the chosen internal standard.
-
-
Typical MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates (Nitrogen): Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Collision Gas (Argon): Flow rate optimized for fragmentation.
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of a pure this compound standard.
-
Quantify the amount of this compound in the samples by interpolating their area ratios on the calibration curve.
Workflow Visualization
The entire process, from sample collection to data analysis, can be visualized as a structured workflow.
This compound represents a promising, yet underexplored, potential biomarker for oxidative stress and lipid peroxidation. Its formation from linoleic acid, a highly abundant fatty acid, positions it as a sensitive indicator of oxidative damage. The analytical frameworks and hypothetical signaling pathways presented in this guide provide a robust starting point for researchers and drug development professionals to investigate the role of this compound in health and disease. Future studies focusing on the development of specific antibodies and certified standards, along with quantification in various clinical cohorts, will be essential to fully validate its utility as a clinical biomarker.
References
- 1. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity labeling fatty acyl-CoA synthetase with 9-p-azidophenoxy nonanoic acid and the identification of the fatty acid-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Theoretical Pathways and Potential Significance of 8-Oxononanoyl-CoA: A Technical Guide for Researchers
Abstract
8-Oxononanoyl-CoA is a putative, modified medium-chain acyl-CoA whose direct biological roles and metabolic pathways have not been extensively characterized in the scientific literature. This technical guide synthesizes information from related metabolic pathways to propose a theoretical framework for the biosynthesis, metabolism, and potential signaling functions of this compound. Drawing parallels from the metabolism of other oxo-fatty acids and the enzymatic capabilities of cytochrome P450 monooxygenases, we outline potential routes for its formation from nonanoyl-CoA and its subsequent metabolic fate. Furthermore, we explore its hypothetical roles in cellular signaling, particularly in the regulation of lipid metabolism, based on the activities of structurally similar molecules. This document provides researchers, scientists, and drug development professionals with a foundational understanding, detailed experimental protocols, and structured data to stimulate and guide future investigations into this novel metabolite.
Introduction
Medium-chain fatty acids (MCFAs) and their acyl-CoA derivatives are increasingly recognized not only as metabolic intermediates for energy production but also as signaling molecules that modulate a variety of cellular processes. While the metabolism of saturated and unsaturated MCFAs is well-documented, the biological significance of oxidized MCFA derivatives, such as oxo-acyl-CoAs, remains a burgeoning field of study. This compound, the subject of this guide, represents a theoretical metabolite at the intersection of fatty acid oxidation and signaling. Its structure, featuring a ketone group at the ω-1 position, suggests a unique chemical reactivity and potential for specific enzymatic interactions that diverge from canonical β-oxidation.
This guide will provide a comprehensive overview of the theoretical pathways involving this compound, supported by data from analogous systems. We will delve into its hypothetical biosynthesis via ω-1 hydroxylation of nonanoyl-CoA, its potential metabolic transformations, and its putative roles in cellular signaling cascades. Accompanying this theoretical framework are detailed experimental methodologies for the synthesis, detection, and functional analysis of this compound, intended to equip researchers with the tools necessary to empirically validate these hypotheses.
Theoretical Biosynthesis of this compound
The formation of this compound is hypothesized to be a two-step process originating from nonanoyl-CoA, the activated form of nonanoic acid. This pathway likely occurs in the endoplasmic reticulum, where the key enzymes for ω-1 hydroxylation of fatty acids are located.
Step 1: ω-1 Hydroxylation of Nonanoyl-CoA
The initial and rate-limiting step is proposed to be the hydroxylation of the C8 (ω-1) position of the nonanoyl chain, catalyzed by cytochrome P450 (CYP) monooxygenases. Members of the CYP4A, CYP4F, and CYP2E1 families are known to catalyze the ω and ω-1 hydroxylation of medium-chain fatty acids.[1][2] These enzymes utilize molecular oxygen and NADPH to introduce a hydroxyl group, forming 8-hydroxynonanoyl-CoA.
Step 2: Oxidation to this compound
The newly formed 8-hydroxynonanoyl-CoA is then likely oxidized to this compound by an alcohol dehydrogenase. This enzymatic conversion from a secondary alcohol to a ketone is a common reaction in metabolic pathways.
Figure 1: Theoretical biosynthesis of this compound.
Theoretical Metabolic Fates of this compound
Once formed, this compound could undergo several metabolic transformations, including reduction back to its hydroxyl form or further catabolism.
-
Reductive Pathway: The ketone group of this compound could be reduced by a ketoreductase to regenerate 8-hydroxynonanoyl-CoA. This reversible reaction could serve as a mechanism to modulate the intracellular concentrations of both molecules.
-
Further Oxidation/Cleavage: The presence of the 8-oxo group prevents direct entry into the standard β-oxidation spiral. It is plausible that specialized enzymes would be required for its further breakdown. One possibility is a Baeyer-Villiger type oxidation, followed by ester hydrolysis, leading to shorter-chain dicarboxylic acids and acetyl-CoA.
Figure 2: Potential metabolic fates of this compound.
Putative Signaling Roles of this compound
Structurally similar molecules, such as 9-oxononanoic acid (9-ONA), a product of lipid peroxidation, have been shown to possess biological activity, including the induction of phospholipase A2 (PLA2) activity and thromboxane (B8750289) A2 production.[3] This suggests that oxo-fatty acids can act as signaling molecules in inflammatory and metabolic pathways.
It is hypothesized that this compound could similarly modulate key signaling pathways:
-
AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Some medium-chain fatty acids and their derivatives are known to influence AMPK activity. This compound could potentially activate AMPK, leading to the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic pathways such as fatty acid oxidation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. This compound may act as a ligand for PPARα or PPARγ, thereby transcriptionally regulating genes involved in lipid uptake, transport, and oxidation.
Figure 3: Hypothesized signaling roles of this compound.
Quantitative Data from Analogous Systems
Direct quantitative data for the enzymatic reactions involving this compound are not available. However, data from studies on the ω- and ω-1 hydroxylation of other medium-chain fatty acids by CYP enzymes can provide an estimate of the potential catalytic efficiency.
| Enzyme | Substrate | Product(s) | Km (µM) | kcat (min-1) | Reference |
| CYP4A11 | Lauric Acid (C12) | 12-Hydroxylauric acid | 4.7 | 7.3 | [1] |
| CYP2E1 | Lauric Acid (C12) | 11-Hydroxylauric acid | 84 | 3.8 | [1] |
| CYP2E1 | Myristic Acid (C14) | 13-Hydroxymyristic acid | - | 2.4 | [1] |
Table 1: Kinetic parameters of CYP-mediated hydroxylation of medium-chain fatty acids.
Additionally, studies on 9-oxononanoic acid have shown its effects on key enzymes in lipid metabolism in rat liver. These findings suggest that this compound might have similar regulatory effects.
| Enzyme | Effect of 9-Oxononanoic Acid Administration | Reference |
| Acetyl-CoA Carboxylase | Inhibition | [4] |
| Fatty Acid Synthase | Inhibition | [4] |
| Carnitine Palmitoyltransferase I | Activation | [4] |
Table 2: Effects of 9-Oxononanoic Acid on lipid metabolism enzymes.
Experimental Protocols
The following protocols are adapted from established methodologies and are intended to guide the experimental investigation of this compound.
Chemical Synthesis of this compound
This protocol is adapted from methods for the synthesis of acyl-CoA thioesters using 1,1'-carbonyldiimidazole (B1668759) (CDI).[5]
Materials:
-
8-Oxononanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA)
-
HPLC system with a C18 column
Procedure:
-
Activation of 8-Oxononanoic Acid:
-
Dissolve 8-oxononanoic acid in anhydrous THF.
-
Add CDI in a 1.2:1 molar ratio to the carboxylic acid.
-
Stir the reaction at room temperature for 1 hour to form the 8-oxononanoyl-imidazolide.
-
-
Thioesterification:
-
Dissolve Coenzyme A trilithium salt in water and adjust the pH to 8.0 with TEA.
-
Slowly add the 8-oxononanoyl-imidazolide solution to the CoA solution with vigorous stirring.
-
Maintain the pH at 8.0 with TEA during the addition.
-
Stir the reaction for 4 hours at room temperature.
-
-
Purification:
-
Purify the resulting this compound by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Monitor the elution at 260 nm (adenine base of CoA).
-
Collect and lyophilize the fractions containing the product.
-
Confirm the identity and purity by mass spectrometry.
-
In Vitro Assay for this compound Formation
This protocol is designed to detect the formation of 8-hydroxynonanoyl-CoA from nonanoyl-CoA using liver microsomes as a source of CYP enzymes.
Materials:
-
Rat or human liver microsomes
-
Nonanoyl-CoA
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes, nonanoyl-CoA, and the NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADP+.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the presence of 8-hydroxynonanoyl-CoA using a targeted LC-MS/MS method.
-
Develop a multiple reaction monitoring (MRM) method based on the predicted mass transitions for 8-hydroxynonanoyl-CoA.
-
Quantitative Analysis of this compound in Biological Samples
This protocol describes the extraction and quantification of this compound from cell or tissue samples using LC-MS/MS.[6][7]
Materials:
-
Biological sample (cells or tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Homogenize the tissue or lyse the cells in an ice-cold extraction solvent (e.g., acetonitrile/water with 0.1% formic acid) containing the internal standard.
-
Vortex vigorously and centrifuge at high speed to pellet debris.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 HPLC column coupled to a tandem mass spectrometer.
-
Use a gradient elution to separate this compound from other metabolites.
-
Quantify this compound using an MRM method, monitoring for the specific precursor-product ion transitions for both the analyte and the internal standard.
-
Construct a calibration curve using standards of known concentrations to determine the absolute amount of this compound in the sample.
-
Figure 4: Logical workflow for the investigation of this compound.
Conclusion and Future Directions
While this compound remains a theoretical metabolite, the convergence of evidence from related pathways of fatty acid metabolism and signaling provides a strong rationale for its potential existence and biological importance. The proposed biosynthetic pathway via ω-1 hydroxylation of nonanoyl-CoA is plausible given the known substrate specificities of cytochrome P450 enzymes. The hypothesized roles of this compound in modulating key metabolic regulators such as AMPK and PPARs present exciting avenues for research into novel mechanisms of metabolic control.
The experimental protocols detailed in this guide offer a clear path forward for the empirical investigation of this compound. The successful synthesis and purification of this molecule will be a critical first step, enabling its use as a standard for its detection in biological systems and for in vitro functional assays. Future research should focus on identifying the specific enzymes responsible for its synthesis and degradation, elucidating its downstream signaling targets, and exploring its potential role in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The exploration of this novel metabolite may uncover new layers of complexity in the regulation of lipid metabolism and open up new possibilities for therapeutic intervention.
References
- 1. medsciencegroup.com [medsciencegroup.com]
- 2. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-Oxononanoyl-CoA Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxononanoyl-CoA is a product of lipid peroxidation, specifically arising from the oxidation of linoleic acid-containing phospholipids. As a marker of oxidative stress, its accurate quantification in biological matrices is crucial for understanding the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These application notes provide a comprehensive guide to the analytical quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including detailed protocols, data presentation, and visualization of relevant pathways and workflows.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and ability to analyze complex biological samples. The methodology involves the separation of the analyte by liquid chromatography followed by its detection and quantification using a tandem mass spectrometer.
Principle
The method is based on the unique molecular mass and fragmentation pattern of this compound. A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is recommended for accurate quantification, to compensate for matrix effects and variations during sample preparation and analysis. In the absence of a specific standard for this compound, other odd-chain acyl-CoAs can be used as internal standards.
Data Presentation
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on typical values for long-chain acyl-CoAs.[1] It is important to note that these values should be validated for this compound specifically, once a certified analytical standard is available.
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 1 - 10 fmol | Defined as a signal-to-noise ratio of 3.[1] |
| Limit of Quantitation (LOQ) | 5 - 30 fmol | Defined as a signal-to-noise ratio of 10.[1] |
| Linear Dynamic Range | 10 fmol - 10 pmol | Should be determined by a calibration curve with at least 6-8 concentration points. |
| Precision (%RSD) | < 15% | Intra- and inter-day precision. |
| Accuracy (%Recovery) | 85 - 115% | Determined by spiking known amounts of standard into the matrix. |
Experimental Protocols
Synthesis of this compound Analytical Standard
The availability of a pure analytical standard is a prerequisite for accurate quantification. While commercial availability may be limited, this compound can be synthesized enzymatically.
Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from general methods for acyl-CoA synthesis.[2][3]
-
Reaction Mixture: In a microcentrifuge tube, combine 8-oxononanoic acid, Coenzyme A (CoA), and ATP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).
-
Enzyme: Add a suitable acyl-CoA synthetase. Long-chain acyl-CoA synthetases (ACSL) are good candidates.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Purification: The synthesized this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized standard using high-resolution mass spectrometry and NMR spectroscopy.
Sample Preparation from Biological Matrices (Cells or Tissues)
This protocol is a general procedure for the extraction of acyl-CoAs from biological samples.[1]
-
Homogenization: Homogenize frozen cell pellets or tissue samples in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water) containing an internal standard.
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice to allow for protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. For example, 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[2]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound (C₂₉H₄₈N₇O₁₈P₃S, exact mass: 923.1990) is m/z 924.2.
-
Product Ion (Q3): A common fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety, resulting in a product ion corresponding to the acylium ion or a related fragment. For this compound, a characteristic product ion would be monitored. A common fragmentation for acyl-CoAs results in a product ion at m/z 428, corresponding to the adenosine-3',5'-diphosphate fragment.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
This compound is formed as a consequence of lipid peroxidation and is likely involved in cellular signaling pathways that respond to oxidative stress. While direct evidence for a specific receptor is limited, it is plausible that it and other lipid peroxidation products can modulate the activity of various proteins, including G-protein coupled receptors (GPCRs), and influence inflammatory and cell death pathways like ferroptosis.[4][5]
Caption: Proposed formation and signaling of this compound.
Experimental Workflow for Quantification of this compound
The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples.
Caption: Workflow for this compound quantification.
Conclusion
The provided application notes and protocols offer a framework for the reliable quantification of this compound in biological samples. The development and validation of a specific analytical standard for this compound will be a critical step in advancing research into its role in health and disease. The methodologies and workflows described herein can be adapted and optimized by researchers to suit their specific experimental needs and instrumentation.
References
- 1. Frontiers | The Biosynthesis of Enzymatically Oxidized Lipids [frontiersin.org]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-protein interactions in GPCR-associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis of 8-Oxononanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxononanoyl-CoA is an activated form of 8-oxononanoic acid, a keto-fatty acid. Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. As the activated form, this compound is a key substrate for enzymes involved in lipid metabolism and may serve as a regulatory molecule in cellular signaling. Understanding its synthesis is crucial for studying its biological functions, developing enzyme assays, and for its potential application in drug discovery programs targeting lipid metabolic pathways.
This document provides a detailed protocol for the chemical synthesis of this compound, beginning with the synthesis of its precursor, 8-oxononanoic acid, followed by its activation and coupling to Coenzyme A.
Part 1: Synthesis of 8-Oxononanoic Acid
The synthesis of 8-oxononanoic acid can be efficiently achieved via a malonic ester synthesis-based approach, followed by ketonic cleavage. This method involves the alkylation of an acetoacetic ester with a suitable halo-ester, followed by hydrolysis and decarboxylation.
Experimental Workflow for 8-Oxononanoic Acid Synthesis
Caption: Step-by-step workflow for the synthesis of 8-Oxononanoic Acid.
Protocol 1: Synthesis of 8-Oxononanoic Acid
This protocol is adapted from the general principles of acetoacetic ester synthesis.[1]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Ethyl acetoacetate | ≥99% | Sigma-Aldrich | |
| Sodium ethoxide | ≥95% | Sigma-Aldrich | Handle under inert atmosphere |
| Methyl 7-bromoheptanoate | ≥97% | TCI Chemicals | |
| Anhydrous Ethanol (B145695) | ≥99.5% | Fisher Scientific | |
| Sodium Hydroxide (NaOH) | ≥98% | VWR | |
| Hydrochloric Acid (HCl) | 37% | VWR | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Magnesium Sulfate (MgSO4) | Anhydrous | Sigma-Aldrich | |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | VWR | For column chromatography |
Procedure
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour.
-
Alkylation: Add methyl 7-bromoheptanoate (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up 1: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to obtain the crude alkylated intermediate.
-
Hydrolysis and Decarboxylation (Ketonic Cleavage): To the crude intermediate, add a 10% aqueous solution of NaOH. Heat the mixture at 50°C for 12 hours. Cool the solution in an ice bath and acidify to pH 2 with concentrated HCl.
-
Work-up 2: Extract the acidified solution with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 8-oxononanoic acid.
Quantitative Data
| Step | Reactant Molar Ratio (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Alkylation | Ethyl acetoacetate:NaOEt:Bromo-ester (1:1:1) | Anhydrous Ethanol | Reflux | 12-18 | 80-90 (crude) |
| Hydrolysis/Decarboxylation | - | 10% aq. NaOH | 50 | 12 | 85-95 |
| Overall | - | - | - | - | ~70-80 |
Part 2: Synthesis of this compound
The synthesis of the CoA thioester is achieved by first activating the carboxylic acid group of 8-oxononanoic acid with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, followed by reaction with the free thiol group of Coenzyme A.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: Synthesis of this compound
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 8-Oxononanoic acid | >98% | (Synthesized) | From Protocol 1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | Sigma-Aldrich | Potent allergen, handle with care |
| N-Hydroxysuccinimide (NHS) | >98% | Sigma-Aldrich | |
| Coenzyme A, Trilithium salt | ≥85% | Sigma-Aldrich | Store at -20°C |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich | |
| Sodium Bicarbonate (NaHCO3) | ≥99.5% | VWR | |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
Procedure
-
Activation of 8-Oxononanoic Acid: Dissolve 8-oxononanoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Removal of Byproduct: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM. Concentrate the filtrate under reduced pressure to yield the crude NHS ester.
-
Coupling with Coenzyme A: Prepare a solution of Coenzyme A trilithium salt (1.2 eq) in a 0.5 M aqueous sodium bicarbonate buffer (pH ~8.0). Add an equal volume of THF to create a biphasic mixture.
-
Reaction: Dissolve the crude NHS ester from step 2 in THF and add it dropwise to the vigorously stirring Coenzyme A solution. Stir the reaction at room temperature for 12-16 hours.
-
Purification: Acidify the reaction mixture to pH 5-6 with dilute HCl. The product can be purified using solid-phase extraction (SPE) or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. The final product can be lyophilized for long-term storage.
Quantitative Data
| Step | Reactant Molar Ratio (eq) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| NHS Ester Formation | Acid:NHS:DCC (1:1.1:1.1) | Anhydrous DCM | 0 to RT | 4-6 | >90 (crude) |
| CoA Coupling | NHS Ester:CoA (1:1.2) | THF / aq. NaHCO3 | RT | 12-16 | 50-70 |
| Overall | - | - | - | - | ~45-65 |
Part 3: Biological Context and Application
This compound, as a medium-chain acyl-CoA, is a substrate for mitochondrial β-oxidation. Its precursor, 8-oxononanoic acid, and related oxo-fatty acids may act as signaling molecules that regulate lipid metabolism. They are hypothesized to influence the activity of key enzymes such as Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and Carnitine Palmitoyltransferase 1 (CPT1), which controls the entry of fatty acids into mitochondria for oxidation. By inhibiting ACC and potentially activating pathways that promote CPT1 activity (e.g., via PPARα), this compound and its derivatives could shift cellular metabolism from lipid storage to lipid utilization.
Hypothesized Regulatory Role of this compound in Lipid Metabolism
Caption: Hypothesized role of this compound in regulating lipid metabolism.
Applications
-
Enzyme Assays: Synthesized this compound can be used as a substrate to study the kinetics and inhibition of enzymes involved in medium-chain fatty acid metabolism.
-
Metabolic Studies: It can serve as a standard in metabolomic analyses to identify and quantify this specific acyl-CoA species in biological samples.
-
Drug Discovery: As a potential signaling molecule, it can be used in screening assays to identify protein targets and to develop modulators of lipid metabolism for conditions such as metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD).[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors as targets to treat non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Cell-Based Reporter Assay for 8-Oxononanoyl-CoA Using PPARα Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxononanoyl-CoA is a nine-carbon, omega-oxo, medium-chain fatty acyl-CoA. While its precise biological roles are still under investigation, related oxidized fatty acids and their CoA esters are known to be involved in various cellular processes, including lipid metabolism and signaling. Acyl-CoAs can act as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose homeostasis. This application note describes a novel, indirect cell-based assay for detecting this compound by measuring the activation of PPARα.
This assay utilizes a reporter cell line engineered to express a luciferase gene under the control of a PPAR response element (PPRE). Upon binding of a ligand, such as this compound, to PPARα, the receptor undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to the PPRE in the promoter region of the reporter gene. This binding initiates the transcription of luciferase, and the resulting luminescence can be quantified as a measure of this compound bioactivity.
Signaling Pathway
The proposed signaling pathway for the this compound reporter assay is depicted below. This compound enters the cell and binds to the ligand-binding domain of PPARα. This activation leads to the recruitment of coactivators and the formation of a heterodimer with RXR. The PPARα/RXR complex then binds to the PPRE, driving the expression of the luciferase reporter gene.
Caption: Proposed signaling pathway for the this compound reporter assay.
Experimental Workflow
The overall experimental workflow for the cell-based assay is outlined in the diagram below. The process begins with the seeding of the reporter cell line, followed by treatment with this compound, a lysis step, and finally, the measurement of the luminescent signal.
Caption: Experimental workflow for the this compound cell-based assay.
Materials and Reagents
-
Cell Line: HEK293T cells stably transfected with a PPRE-driven luciferase reporter plasmid and a PPARα expression vector.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, G418).
-
This compound: Synthesized and purified.
-
Positive Control: A known PPARα agonist (e.g., GW7647).
-
Vehicle Control: The solvent used to dissolve this compound and the positive control (e.g., DMSO).
-
Assay Plates: 96-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Luminometer: Plate-reading luminometer.
Experimental Protocol
1. Cell Seeding:
-
Culture the HEK293T-PPRE-Luc-PPARα reporter cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium at a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (20,000 cells/well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
2. Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare solutions of the positive control (e.g., 1 µM GW7647) and a vehicle control in culture medium.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells in triplicate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
3. Luciferase Assay:
-
Equilibrate the luciferase assay reagent and the 96-well plate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation
The quantitative data from the assay should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on PPARα Activation
| Concentration of this compound (µM) | Relative Luminescence Units (RLU) | Fold Induction (over Vehicle) |
| 0 (Vehicle) | 1,500 ± 150 | 1.0 |
| 0.1 | 2,250 ± 200 | 1.5 |
| 1 | 4,500 ± 350 | 3.0 |
| 10 | 9,000 ± 700 | 6.0 |
| 100 | 12,000 ± 950 | 8.0 |
Table 2: Control Experiments for Assay Specificity
| Treatment | Relative Luminescence Units (RLU) | Fold Induction (over Vehicle) |
| Vehicle Control (DMSO) | 1,500 ± 150 | 1.0 |
| Positive Control (1 µM GW7647) | 15,000 ± 1,200 | 10.0 |
| Untransfected HEK293T + 100 µM this compound | 1,600 ± 180 | 1.1 |
Conclusion
The described cell-based reporter assay provides a sensitive and specific method for the detection and quantification of the bioactivity of this compound through its activation of PPARα. This assay is suitable for high-throughput screening of compound libraries to identify novel PPARα modulators and for studying the structure-activity relationships of related lipid molecules. The detailed protocol and data presentation format provided herein should enable researchers to readily implement this assay in their laboratories.
Application Notes and Protocols for 8-Oxononanoyl-CoA in Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxononanoyl-CoA is an oxidized medium-chain fatty acyl-coenzyme A derivative. While specific literature on its direct role in enzyme kinetics is emerging, its structure suggests it is a valuable tool for investigating enzymes involved in fatty acid metabolism and related signaling pathways. As an oxo-derivative, it can serve as a potential substrate, inhibitor, or modulator of enzymes such as acyl-CoA dehydrogenases, 3-ketoacyl-CoA thiolases, and other enzymes with specificity for modified fatty acyl-CoAs. These enzymes are critical in cellular energy homeostasis and are implicated in various metabolic disorders, making this compound a relevant molecule for drug discovery and development.
This document provides detailed application notes and adaptable protocols for the use of this compound in enzyme kinetic studies, based on established methodologies for structurally similar molecules.
Potential Applications
-
Enzyme Substrate Specificity Studies: Determining if this compound can act as a substrate for enzymes in the β-oxidation pathway, such as medium-chain acyl-CoA dehydrogenase (MCAD) or acyl-CoA oxidases.
-
Enzyme Inhibition Assays: Screening for and characterizing the inhibitory potential of this compound against enzymes in fatty acid metabolism. The oxo group may mimic a reaction intermediate or act as a competitive inhibitor.
-
Drug Discovery: Using this compound in competitive binding assays to identify small molecule inhibitors of enzymes that recognize fatty acyl-CoAs.
-
Probing Signaling Pathways: Investigating the potential role of oxidized fatty acyl-CoAs in cellular signaling, analogous to the roles of eicosanoids and other lipid mediators.
Data Presentation: Illustrative Kinetic Parameters
As specific kinetic data for this compound is not yet widely published, the following tables are presented as templates for researchers to populate with their experimentally determined values. The data for analogous substrates are provided for context.
Table 1: Michaelis-Menten Parameters for Acyl-CoA Dehydrogenase Activity
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Recombinant Human MCAD | Data | Data | Data | Data |
| Octanoyl-CoA (C8) | Porcine Liver MCAD | 2.5 | 15.0 | 25 | 1.0 x 107 |
| Hexanoyl-CoA (C6) | Porcine Liver MCAD | 10.0 | 10.0 | 16.7 | 1.7 x 106 |
Note: "Data" indicates where experimentally determined values should be inserted. Values for analogous substrates are illustrative.
Table 2: Inhibition Constants for 3-Ketoacyl-CoA Thiolase
| Inhibitor | Enzyme Source | Substrate | Ki (µM) | IC50 (µM) | Type of Inhibition |
| This compound | Rat Liver Thiolase | Acetoacetyl-CoA | Data | Data | Data |
| Drug Candidate A | Recombinant Human Thiolase | 3-Oxooctanoyl-CoA | Data | Data | Data |
| Drug Candidate B | Recombinant Human Thiolase | 3-Oxooctanoyl-CoA | Data | Data | Data |
Note: "Data" indicates where experimentally determined values should be inserted.
Experimental Protocols
The following are detailed, adaptable protocols for studying the interaction of this compound with two key classes of enzymes involved in fatty acid metabolism.
Protocol 1: Spectrophotometric Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This protocol measures the reduction of a ferrocenium (B1229745) compound, which is coupled to the oxidation of the acyl-CoA substrate by MCAD.
Materials:
-
Purified MCAD enzyme
-
This compound (and other acyl-CoA substrates for comparison)
-
Tris-HCl buffer (100 mM, pH 7.6)
-
Ferrocenium hexafluorophosphate (B91526)
-
Microplate reader capable of measuring absorbance at 300 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in water or a suitable buffer. Determine the precise concentration spectrophotometrically.
-
Prepare a range of substrate concentrations (e.g., 0.5 µM to 100 µM) by diluting the stock solution in Tris-HCl buffer.
-
Prepare a 1 mM stock solution of ferrocenium hexafluorophosphate in the assay buffer.
-
-
Set up the Reaction Mixture:
-
In each well of the 96-well plate, add:
-
150 µL of 100 mM Tris-HCl, pH 7.6
-
20 µL of the desired concentration of this compound
-
10 µL of 1 mM ferrocenium hexafluorophosphate
-
-
-
Equilibrate:
-
Incubate the plate at 37°C for 5 minutes to bring the reaction mixture to temperature.
-
-
Initiate the Reaction:
-
Add 20 µL of a pre-diluted MCAD enzyme solution (e.g., 0.1 mg/mL) to each well to start the reaction.
-
-
Monitor Absorbance:
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 300 nm for 10-15 minutes, taking readings every 30 seconds. The decrease in absorbance corresponds to the reduction of ferrocenium.
-
-
Calculate Enzyme Activity:
-
Determine the initial rate (ΔA300/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of ferrocenium (ε300 = 4300 M-1cm-1).
-
Plot the reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Coupled Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol measures the thiolysis of a 3-ketoacyl-CoA substrate, which can be adapted to test the inhibitory effect of this compound. The assay follows the disappearance of the Mg2+-complex of the 3-ketoacyl-CoA at 303 nm.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
This compound (as a potential inhibitor)
-
3-Oxooctanoyl-CoA (or another suitable 3-ketoacyl-CoA substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Coenzyme A (CoA-SH)
-
MgCl2
-
Microplate reader capable of measuring absorbance at 303 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of 3-Oxooctanoyl-CoA, CoA-SH, and this compound in water or buffer.
-
Prepare the assay buffer: 100 mM potassium phosphate, pH 8.0, containing 25 mM MgCl2.
-
-
Set up the Reaction Mixture for Inhibition Assay:
-
In each well of the 96-well plate, add:
-
140 µL of assay buffer
-
20 µL of 3-Oxooctanoyl-CoA solution (at a concentration near its Km)
-
10 µL of CoA-SH solution (e.g., 10 mM)
-
10 µL of various concentrations of this compound (the potential inhibitor). For the control, add 10 µL of buffer.
-
-
-
Equilibrate:
-
Incubate the plate at 25°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of a pre-diluted thiolase enzyme solution to each well.
-
-
Monitor Absorbance:
-
Immediately monitor the decrease in absorbance at 303 nm for 10 minutes. This reflects the cleavage of the 3-ketoacyl-CoA substrate.
-
-
Calculate Inhibition:
-
Determine the initial reaction rates for the control and for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition and the Ki, repeat the experiment with varying concentrations of the substrate (3-Oxooctanoyl-CoA) and create Lineweaver-Burk or Dixon plots.
-
Visualizations
The following diagrams illustrate the potential metabolic context and experimental design for studies involving this compound.
Caption: Potential interaction points of this compound in β-oxidation.
Caption: General workflow for enzyme kinetic analysis with this compound.
Caption: Hypothetical signaling pathway involving this compound.
Troubleshooting & Optimization
Technical Support Center: 8-Oxononanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Oxononanoyl-CoA in solution. The information is designed to help users anticipate and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound is primarily influenced by three main factors:
-
pH: The thioester bond of acyl-CoA molecules is susceptible to hydrolysis, particularly at neutral to alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation.
-
Enzymatic Activity: Thioesterases, which are often present in biological samples, can rapidly hydrolyze the thioester bond.
Q2: What is the optimal pH range for working with and storing this compound solutions?
To minimize chemical hydrolysis, aqueous solutions of this compound should be maintained in a slightly acidic pH range, typically between 4.0 and 6.0. Stability significantly decreases in alkaline conditions (pH above 7.5).
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder or in an anhydrous organic solvent at -20°C or -80°C. For short-term storage of aqueous solutions, it is advisable to keep them on ice (0-4°C) for immediate use or flash-frozen and stored at -80°C.
Q4: How can I prevent enzymatic degradation of this compound during experiments with biological samples?
To prevent enzymatic degradation by thioesterases, it is crucial to work quickly at low temperatures and to consider the use of thioesterase inhibitors, if compatible with your experimental design. For cell and tissue extractions, immediate quenching of enzymatic activity by flash-freezing in liquid nitrogen or using acidified organic solvents is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity of this compound | Degradation of the compound due to improper storage or handling. | Verify storage conditions (temperature, pH of the solution). Prepare fresh solutions from a new stock for each experiment. |
| Hydrolysis of the thioester bond during the experiment. | Ensure the pH of all buffers and solutions is within the optimal range (4.0-6.0). Maintain low temperatures (0-4°C) throughout the experimental procedure. | |
| Inconsistent experimental results | Variable degradation of this compound between samples. | Standardize handling procedures, including incubation times and temperatures. Prepare and use fresh solutions for each set of experiments to minimize variability. |
| Presence of active thioesterases in the experimental system. | If working with biological extracts, consider heat inactivation of the extract (if it doesn't affect your target) or the use of broad-spectrum thioesterase inhibitors. | |
| Precipitation of this compound in aqueous solution | Low solubility at certain concentrations or temperatures. | Prepare stock solutions in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol provides a framework for determining the stability of this compound under different pH and temperature conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., 50 mM Sodium Acetate, pH 4.0, 5.0; 50 mM Sodium Phosphate, pH 6.0, 7.0, 8.0)
-
HPLC-grade water
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a C18 column for analysis
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer at pH 5.0).
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the different pH buffers.
-
Aliquot the solutions for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the aliquots at the different temperatures.
-
At each time point, stop the reaction by adding an equal volume of cold acetonitrile (B52724) or another suitable quenching agent.
-
Analyze the remaining this compound concentration by HPLC.
-
Plot the concentration of intact this compound versus time for each condition to determine the rate of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Major degradation pathways for this compound in solution.
Technical Support Center: 8-Oxononanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 8-Oxononanoyl-CoA to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound, like other acyl-CoA esters, is the hydrolysis of the high-energy thioester bond. This reaction breaks the bond between the sulfur atom of Coenzyme A and the carbonyl carbon of the nonanoyl chain, yielding Coenzyme A and 8-oxononanoic acid. This hydrolysis is sensitive to pH and temperature.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored as a lyophilized powder at -20°C or colder, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For short-term storage of solutions, it is recommended to prepare aliquots in a suitable buffer at a slightly acidic pH and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is a suitable solvent for dissolving this compound?
A3: this compound is soluble in aqueous buffers. For stock solutions, it is advisable to dissolve the lyophilized powder in a slightly acidic buffer (pH 4-6) to minimize thioester hydrolysis. For certain applications, organic solvents like DMSO or ethanol (B145695) can be used for initial solubilization before further dilution in an aqueous buffer, but their compatibility with downstream experiments must be verified.
Q4: Can the ketone group in this compound cause stability issues?
A4: Yes, the ketone group at the 8-position can potentially undergo side reactions, particularly under basic conditions. The most common reaction is an aldol (B89426) condensation, where the enolate of one molecule attacks the carbonyl group of another. To prevent this, it is crucial to maintain a neutral or slightly acidic pH during storage and in your reaction buffers.
Q5: How can I monitor the integrity of my this compound sample?
A5: The integrity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at ~260 nm for the adenine (B156593) part of CoA) or mass spectrometry (LC-MS) to detect the parent compound and potential degradation products.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in an enzyme assay | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh aliquots from a new vial of lyophilized powder. 2. Ensure the storage buffer is at an appropriate pH (4-6). 3. Avoid multiple freeze-thaw cycles. 4. Verify the pH of your reaction buffer is compatible with thioester stability. |
| Inconsistent experimental results | Partial degradation of the this compound stock solution. | 1. Aliquot stock solutions into single-use volumes to minimize handling and contamination. 2. Re-evaluate the concentration of your stock solution using spectrophotometry or HPLC. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | 1. Hydrolysis of the thioester bond. 2. Aldol condensation products. 3. Oxidation. | 1. For hydrolysis, check the pH of your solutions. 2. For aldol products, ensure the pH is not basic. 3. For oxidation, store under an inert atmosphere and consider adding a small amount of a reducing agent like DTT if compatible with your experiment. |
| Precipitation of the compound upon dissolution | The concentration of this compound exceeds its solubility in the chosen solvent. | 1. Gently warm the solution and vortex to aid dissolution. 2. Prepare a more dilute stock solution. 3. Consider initial solubilization in a small volume of an organic solvent like DMSO before diluting with aqueous buffer. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration |
| Lyophilized Powder | -20°C or -80°C | Inert (Argon or Nitrogen) | Long-term (months to years) |
| Aqueous Solution (pH 4-6) | -80°C | N/A | Short-term (weeks to months) |
| Aqueous Solution (pH 4-6) | -20°C | N/A | Very short-term (days) |
Table 2: Factors Influencing the Stability of the Thioester Bond
| Factor | Effect on Stability | Recommendation |
| pH | Less stable at alkaline pH. | Maintain solutions at a slightly acidic to neutral pH (4-7). |
| Temperature | Degradation rate increases with temperature. | Store at low temperatures (-20°C or -80°C) and keep on ice during experiments. |
| Enzymes | Thioesterases can rapidly hydrolyze the bond. | Use purified enzyme systems or consider thioesterase inhibitors if working with cell lysates. |
| Oxidizing Agents | Can lead to the formation of disulfides. | Store under an inert atmosphere and handle in a way that minimizes exposure to air. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Prepare a suitable buffer, for example, 50 mM potassium phosphate (B84403) buffer, with a pH of 6.0.
-
Calculate the volume of buffer required to achieve the desired stock solution concentration.
-
Add the calculated volume of buffer to the vial of this compound.
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent oxidation.
-
If necessary, briefly centrifuge the vial to collect the entire solution at the bottom.
-
Immediately aliquot the stock solution into single-use microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
Protocol 2: General Procedure for an Enzyme Assay Using this compound
-
Thaw a single-use aliquot of the this compound stock solution on ice.
-
Prepare the reaction mixture containing the appropriate buffer, enzyme (e.g., 8-amino-7-oxononanoate (B1240340) synthase), and any other required co-factors.
-
Pre-incubate the reaction mixture at the desired assay temperature.
-
Initiate the reaction by adding the required volume of the this compound solution to the reaction mixture.
-
Mix gently but thoroughly.
-
Monitor the reaction progress using a suitable method, such as spectrophotometry, fluorometry, or by taking time points for later analysis by HPLC or LC-MS.
-
For negative controls, a reaction mixture without the enzyme or without the this compound substrate should be included.
Visualizations
Caption: Primary degradation pathways of this compound.
Technical Support Center: 8-Oxononanoyl-CoA Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the mass spectrometry analysis of 8-Oxononanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: For this compound (Chemical Formula: C₃₀H₅₁N₇O₁₉P₃S), the primary ion observed in positive electrospray ionization (ESI) mode is the protonated molecule, [M+H]⁺. During tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da from the 3'-phospho-adenosine-5'-diphosphate part of the CoA moiety.[1][2] Another significant product ion is often observed at m/z 428.[1][2][3]
Data Summary: Key m/z Values for this compound Analysis
| Ion Description | Charge State | Theoretical m/z | Common Fragmentation/Adduct |
| Precursor Ion | |||
| Protonated Molecule [M+H]⁺ | +1 | 924.22 | - |
| Common Adducts | |||
| Sodium Adduct [M+Na]⁺ | +1 | 946.20 | Adduct formation with Na⁺ |
| Potassium Adduct [M+K]⁺ | +1 | 962.17 | Adduct formation with K⁺ |
| Product Ions (MS/MS) | |||
| Product Ion 1 | +1 | 417.22 | Neutral loss of 507 Da ([M-507+H]⁺)[1][2] |
| Product Ion 2 | +1 | 428.04 | Fragmentation of the CoA moiety[1][2][3] |
Note: m/z values are monoisotopic and may vary slightly based on instrument calibration and resolution.
Q2: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A2: A low or absent signal is a common issue that can often be resolved systematically.[4] Key factors include:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[4][5]
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting compounds can significantly impact ionization efficiency.[4]
-
Ion Suppression: Components from complex biological samples (matrix effects) can interfere with the ionization of the target analyte, reducing its signal.[4]
-
Suboptimal MS Parameters: Incorrect settings for precursor/product ions, collision energy, or source parameters (e.g., gas flows, temperatures) can lead to poor sensitivity.[4]
-
Chromatographic Issues: Poor peak shape, often due to column contamination or overload, can diminish the signal-to-noise ratio.[4]
Q3: My sample is from a cell lysate. What are the best practices for sample preparation to minimize matrix effects?
A3: Sample preparation is a critical step for analyzing acyl-CoAs from complex biological matrices.[1] A robust protocol typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[1][4] An alternative approach uses 5-sulfosalicylic acid (SSA) for deproteinization, which may not require a subsequent SPE step, thereby improving the recovery of certain CoA species.[1]
Q4: I see multiple peaks in my mass spectrum besides my target [M+H]⁺ ion. What could they be?
A4: In ESI mass spectrometry, it is common to observe adduct ions, which are formed when the target molecule associates with other ions present in the sample or mobile phase.[6][7] For this compound, you may see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which will appear at approximately 22 and 38 m/z units higher than the [M+H]⁺ ion, respectively.
Q5: How can I ensure the stability of this compound during sample preparation and analysis?
A5: Acyl-CoAs are known to be unstable in aqueous solutions, especially those that are neutral or alkaline, due to hydrolysis.[5] To minimize degradation, samples should be kept on ice or at 4°C throughout the preparation process. Use of slightly acidic buffers or organic solvents for extraction and reconstitution can improve stability.[4][5] It is also advisable to analyze samples as quickly as possible after preparation.
Troubleshooting Guides
Guide 1: Systematic Workflow for Low or No Signal
If you are experiencing a low or nonexistent signal for this compound, follow this systematic workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Guide 2: Optimizing Mass Spectrometry Parameters
For sensitive detection of this compound, optimization of MS parameters is crucial. This is best performed by direct infusion of a standard solution (e.g., 1-5 µM in 50% acetonitrile).
-
Ionization Mode: Positive ion mode is generally preferred for acyl-CoAs due to higher ionization efficiency.[1]
-
Precursor Ion: Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 924.22).
-
Product Ions: Monitor for the characteristic transitions, primarily the neutral loss of 507 Da (product ion at m/z 417.22) and the fragment at m/z 428.04.[2][3]
-
Collision Energy (CE): Vary the CE to find the value that produces the most abundant signal for your chosen product ions. This is a critical parameter to optimize for every instrument.
-
Source Parameters: Adjust the desolvation temperature and gas flows (e.g., nebulizer and drying gas) to achieve a stable and efficient spray, maximizing the ion signal.[5]
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (General)
This protocol is a general guideline for the extraction of acyl-CoAs from cell or tissue samples and may require optimization.
-
Homogenization: Homogenize frozen cell pellets or powdered tissue (approx. 20-50 mg) in an ice-cold extraction buffer (e.g., 80% methanol (B129727)/water or an acidic solution).[4][8] An appropriate internal standard should be added at this stage.
-
Protein Precipitation: Vortex the homogenate thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Representative LC-MS/MS Method
This is a representative method that can be adapted for the analysis of this compound.
-
LC Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, < 3 µm particle size) is suitable.[3]
-
Mobile Phase A: 10-15 mM ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) in water.[3][9]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.[4]
-
Gradient: Develop a gradient that provides good retention and peak shape for this compound. A typical gradient might start at a low percentage of mobile phase B, ramp up to elute the analyte, followed by a wash and re-equilibration step.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode using Multiple Reaction Monitoring (MRM) with the optimized transitions identified in Troubleshooting Guide 2.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 8-Oxononanoyl-CoA
Introduction
Welcome to the technical support center for the quantification of 8-Oxononanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals who are working with this and other medium-chain oxo-acyl-CoAs. The quantification of acyl-Coenzyme A (acyl-CoA) species presents significant analytical challenges due to their inherent instability, low cellular abundance, and the complexity of biological matrices.[1][2][3]
Currently, there is limited specific literature available for the quantification of this compound. Therefore, this guide leverages established methodologies and troubleshooting strategies for other short- and medium-chain acyl-CoAs, which are directly applicable to the analysis of this compound. The information provided here is intended to serve as a comprehensive resource to help you develop and troubleshoot your quantification assays.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound and other acyl-CoAs so challenging?
A1: The challenges in quantifying acyl-CoAs, including this compound, stem from several factors:
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[1] This makes sample preparation and storage critical.
-
Low Abundance: Many acyl-CoA species are present at very low concentrations in cells and tissues, requiring highly sensitive analytical methods for detection and quantification.
-
Lack of Commercial Standards: Pure analytical standards for many acyl-CoA species, including this compound, are often not commercially available, which complicates absolute quantification.
-
Matrix Effects: Biological samples are complex mixtures of proteins, lipids, and other metabolites that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[1]
-
Physicochemical Properties: Acyl-CoAs have varying polarities depending on the length and functionality of the acyl chain, making it difficult to develop a single extraction and chromatographic method for all species.[4]
Q2: What is the recommended method for extracting this compound from biological samples?
A2: A common and effective method for extracting acyl-CoAs is protein precipitation with a cold organic solvent. While trichloroacetic acid (TCA) has been used, it often requires a subsequent solid-phase extraction (SPE) step to remove the acid, which can lead to the loss of more polar acyl-CoAs. A recommended alternative is the use of 5-sulfosalicylic acid (SSA), which can deproteinize the sample without the need for an SPE cleanup, thus improving the recovery of short- and medium-chain acyl-CoAs. Another approach involves extraction with cold methanol (B129727), followed by the addition of acetonitrile (B52724) to facilitate evaporation under a vacuum or nitrogen stream.[1][2]
Q3: How can I improve the stability of this compound during sample preparation and analysis?
A3: To improve stability, it is crucial to:
-
Keep samples on ice or at 4°C throughout the extraction process.
-
Use solvents that minimize hydrolysis. For reconstitution of the dried extract, a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to provide better stability for some acyl-CoAs compared to purely aqueous solutions.[1][2]
-
Minimize the time between sample preparation and analysis.
-
Store extracts at -80°C for long-term storage.
Q4: What is the best analytical technique for quantifying this compound?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][3][5][6] The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of the target analyte even in complex biological matrices.
Q5: How do I choose an appropriate internal standard for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). However, these are often not commercially available. A practical alternative is to use an odd-chain acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), which is not naturally present in most biological systems.[6][7] The internal standard should be added as early as possible in the sample preparation process to account for extraction efficiency and matrix effects.
Troubleshooting Guide for LC-MS/MS Quantification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / No Peak Detected | 1. Analyte Degradation: this compound is unstable.[1] 2. Poor Extraction Recovery: The extraction method may not be optimal for a medium-chain oxo-acyl-CoA. 3. Ion Suppression: Co-eluting matrix components are interfering with ionization.[1] 4. Insufficient Sample Amount: The concentration of the analyte is below the limit of detection. | 1. Ensure all extraction and reconstitution steps are performed at low temperatures. Use a stabilizing reconstitution solvent like 50% methanol/50mM ammonium acetate (pH 7).[1][2] 2. Optimize the extraction solvent. Compare methanol, acetonitrile, and mixtures. Consider using 5-sulfosalicylic acid for deproteinization to avoid SPE cleanup.[8] 3. Improve chromatographic separation to move the analyte peak away from interfering compounds. Dilute the sample to reduce matrix effects. 4. Concentrate the sample or start with a larger amount of biological material. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: The analyte is interacting with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's chemical properties. 4. Column Degradation: The column performance has deteriorated over time. | 1. Dilute the sample or reduce the injection volume. 2. Use a high-quality, end-capped C18 column. Consider using an ion-pairing reagent in the mobile phase, although this can lead to long-term column contamination.[7] 3. Adjust the pH of the mobile phase. A slightly acidic to neutral pH is often used for acyl-CoA analysis. 4. Replace the column and guard column. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling. 2. Instability in Autosampler: The analyte is degrading in the autosampler vials. 3. Instrument Instability: Fluctuations in the LC or MS performance. | 1. Ensure precise and consistent execution of the extraction protocol. Use an internal standard to normalize for variations. 2. Keep the autosampler temperature low (e.g., 4°C). Reduce the time between injection and analysis. 3. Perform system suitability tests before running the sample batch. Check for stable spray in the MS source. |
| Inaccurate Quantification | 1. Lack of a Proper Standard Curve: The standard curve is not prepared correctly or does not cover the expected concentration range. 2. Inappropriate Internal Standard: The chosen internal standard does not behave similarly to the analyte. 3. Matrix Effects: The standard curve is prepared in a clean solvent, which does not account for matrix effects in the biological samples. | 1. Prepare a fresh standard curve for each batch of samples. Ensure the concentration range brackets the expected sample concentrations. 2. Use a stable isotope-labeled internal standard if available. If not, use an odd-chain acyl-CoA of similar chain length.[6][7] 3. Prepare the standard curve in a representative blank matrix (e.g., lysate from a control cell line) to mimic the matrix effects of the actual samples. |
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the solvent used for reconstitution. The following table summarizes the stability of various acyl-CoAs in different solutions.
Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents Data adapted from a study on various acyl-CoAs, providing a general guideline.
| Reconstitution Solution | Stability of Acyl-CoAs | Reference |
| Methanol | Good | [1] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | Very Good; may prevent hydrolysis | [1][2] |
| Water | Poor; leads to hydrolysis | [1] |
| 50 mM Ammonium Acetate (pH 7) | Poor; leads to hydrolysis | [1] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | Variable; strongly acidic conditions can promote hydrolysis | [1] |
Table 2: Typical LC-MS/MS Parameters for Medium-Chain Acyl-CoA Analysis These are starting parameters and should be optimized for your specific instrument and analyte.
| Parameter | Typical Setting | Reference |
| Liquid Chromatography | ||
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) | [5] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH ~6.8) | [1][5] |
| Mobile Phase B | Acetonitrile | [1][5] |
| Flow Rate | 0.2 - 0.4 mL/min | [5] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then re-equilibrate. | [5] |
| Injection Volume | 5 - 30 µL | [5][6] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [6] |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | |
| Product Ion (Q3) | A common fragment for acyl-CoAs is the neutral loss of 507 Da. Other specific fragments should be determined by direct infusion of a standard if available. | [1] |
| Collision Energy | Optimize by infusing a standard. | [6] |
Experimental Protocols
Detailed Methodology for Quantification of this compound by LC-MS/MS
This protocol is a generalized procedure based on methods for other medium-chain acyl-CoAs and should be optimized for your specific application.
1. Sample Preparation (from cultured cells)
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 1 mL of ice-cold methanol containing the internal standard (e.g., 10 µM C15:0-CoA) to the cell culture plate.[1] Place the plate at -80°C for 15 minutes to ensure cell lysis.
-
Collection: Scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.
-
Evaporation: Add 1 mL of acetonitrile to the supernatant to aid in evaporation.[1] Dry the extract in a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol / 50% 50 mM ammonium acetate (pH 7).[1][2] Vortex thoroughly.
-
Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Use the parameters outlined in Table 2 as a starting point.
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Acquire data in MRM mode. The specific MRM transition for this compound will need to be determined based on its molecular weight and fragmentation pattern. For a generic acyl-CoA, a common fragmentation is the neutral loss of the CoA moiety (507 Da).[1]
Visualizations
Metabolic Pathway Context
While the direct metabolic pathway for this compound is not well-documented, it is structurally related to pimeloyl-CoA, a key precursor in the biotin (B1667282) biosynthesis pathway.[9][10][11] Understanding this pathway provides a relevant metabolic context. 8-Amino-7-oxononanoate (B1240340) synthase, a PLP-dependent enzyme, catalyzes the condensation of L-alanine and pimeloyl-CoA.[12][13][14][15][16]
Caption: Biotin biosynthesis pathway showing the role of pimeloyl-CoA.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from biological samples using LC-MS/MS.
Caption: General workflow for this compound quantification.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pimeloyl-CoA | Biotin precursor | CoA derivative | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 8-amino-7-oxononanoate synthase - Wikipedia [en.wikipedia.org]
Technical Support Center: 8-Oxononanoyl-CoA LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 8-Oxononanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the peak shape of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in LC-MS?
Poor peak shape for this compound, including tailing, fronting, and broadening, can arise from several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar head group of this compound, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both this compound and the column's stationary phase. An unsuitable pH can exacerbate secondary interactions and cause peak tailing.[2][3]
-
Column Overload: Injecting too much sample can lead to peak fronting or broadening.[1]
-
Suboptimal Column Chemistry: The choice of stationary phase (e.g., C8 vs. C18) can significantly impact peak shape for acyl-CoAs.[4]
-
Sample Stability Issues: Degradation of this compound in the sample or autosampler can result in distorted peaks.[5]
-
Improper Sample Solvent: A mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion.[6]
Troubleshooting Guides
Issue 1: My this compound peak is tailing.
Peak tailing is a common issue in the analysis of polar compounds like acyl-CoAs. Here's a step-by-step guide to troubleshoot and resolve this problem.
Step 1: Evaluate and Adjust Mobile Phase pH.
The pH of your mobile phase is a critical factor. For basic compounds, working at a lower pH can suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.[2] Conversely, for long-chain acyl-CoAs, alkaline mobile phases have been shown to improve peak shapes, although this can be detrimental to silica-based columns over time.[4]
Step 2: Incorporate a Buffer or Ion-Pairing Agent.
Adding a buffer, such as ammonium (B1175870) formate, to your mobile phase can help minimize secondary silanol interactions.[1] The positive ions from the buffer salt can interact with the negatively charged silanol groups, preventing the analyte from doing so.[1] For CoA species, ion-pairing chromatography using an agent like N,N-dimethylbutylamine (DMBA) has been effective in resolving poor peak shape.[3]
Step 3: Optimize Column Chemistry and Temperature.
Consider using a different column chemistry. While C18 columns are common, a C8 column might be more suitable for certain acyl-CoAs.[4] Additionally, operating the column at an elevated temperature (e.g., 42°C) can improve peak shape and resolution.[4]
Step 4: Check for System Contamination and Column Health.
Peak tailing can also be a sign of a contaminated guard column or a failing analytical column.[1] Ensure your system is clean and consider replacing the guard and/or analytical column if the problem persists.
Issue 2: My this compound peak is broad or split.
Broad or split peaks can indicate a variety of issues, from sample preparation to chromatographic conditions.
Step 1: Verify Sample Solvent Compatibility.
Ensure your sample is dissolved in a solvent that is compatible with your initial mobile phase conditions. A high percentage of strong organic solvent in the sample can lead to peak distortion, especially for early eluting peaks.[6][7] It is recommended to dissolve the sample in the initial mobile phase A.[4]
Step 2: Assess Sample Stability.
Acyl-CoAs can be unstable.[5] To minimize degradation, store samples at low temperatures (e.g., 5°C in the autosampler) and consider using glass vials instead of plastic to reduce signal loss.[4][5]
Step 3: Review the Gradient Profile.
A steep gradient can sometimes lead to poor peak shape.[7] Experiment with a shallower gradient to see if this improves the peak width and symmetry.
Step 4: Investigate Potential In-Source Fragmentation.
For some CoA species, in-source formation of dephospho-CoA from other acyl-CoAs has been observed, which could potentially contribute to peak complexity.[3] Careful optimization of MS source parameters is crucial.
Experimental Protocols & Data
Table 1: Example LC-MS Parameters for Acyl-CoA Analysis
| Parameter | Method 1 | Method 2 |
| Column | Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)[4] | Phenomenex Kinetex C18 (150 x 2.6 mm, 2.6 µm)[3] |
| Mobile Phase A | 100 mM Ammonium Formate, pH 5.0 in 98:2 Water:Acetonitrile[4] | 5 mM N,N-dimethylbutylamine, 5 mM Acetic Acid in Water[3] |
| Mobile Phase B | 5 mM Ammonium Formate in 98:2 Acetonitrile:Water[4] | 5 mM N,N-dimethylbutylamine, 5 mM Acetic Acid in 95:5 Acetonitrile:Water[3] |
| Flow Rate | 0.2 mL/min[4] | 0.4 mL/min[3] |
| Column Temp. | 42°C[4] | 40°C |
| Injection Vol. | 40 µL[4] | 10 µL |
| MS Ionization | Positive ESI[4] | Positive ESI[3] |
Table 2: MS/MS Fragmentation Patterns for Acyl-CoAs
| Precursor Ion | Characteristic Neutral Loss | Common Product Ion | Polarity | Reference |
| [M+H]+ | 507 Da (3'-phosphoadenosine diphosphate) | m/z 428 (CoA moiety) | Positive | [4] |
| [M-H]- | - | - | Negative | [8] |
Note: Positive ion mode is often reported to be more sensitive for acyl-CoA analysis.[8][9]
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Factors Influencing this compound Peak Shape
Caption: Key factors influencing the chromatographic peak shape of this compound.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. support.waters.com [support.waters.com]
- 7. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 8-Oxononanoyl-CoA
Welcome to the technical support center for the analysis of 8-Oxononanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a short-chain acylated coenzyme A molecule containing a ketone group. It is a product of lipid peroxidation, a process where oxidants like reactive oxygen species (ROS) attack lipids, particularly polyunsaturated fatty acids (PUFAs)[1][2]. The analysis of this compound is crucial as it can serve as a biomarker for oxidative stress, which is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders. Understanding its levels in biological samples can provide insights into disease mechanisms and the efficacy of therapeutic interventions.
Q2: What are the main challenges in the analysis of this compound by LC-MS?
The primary challenges in analyzing this compound include its low endogenous concentrations, its susceptibility to degradation, and significant ion suppression effects from complex biological matrices like plasma and tissue homogenates. Ion suppression, a reduction in the ionization efficiency of the analyte due to co-eluting matrix components, can lead to inaccurate and unreliable quantification[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31].
Q3: How can I minimize ion suppression for this compound analysis?
Minimizing ion suppression is critical for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Employing techniques like protein precipitation (PPT) or solid-phase extraction (SPE) to remove interfering matrix components such as proteins and phospholipids (B1166683) is essential.
-
Optimized Chromatography: Developing a robust chromatographic method to separate this compound from matrix components that cause ion suppression.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can compensate for matrix effects and variations in sample processing[2].
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | Review and optimize the sample preparation protocol. Compare the efficiency of different protein precipitation solvents (e.g., acetonitrile (B52724), methanol) and SPE cartridges (e.g., mixed-mode, reversed-phase). | Different sample preparation methods have varying efficiencies for removing interferences and recovering the analyte. For short-chain acyl-CoAs, protein precipitation with acetonitrile has shown good recovery for some peptides, which have similar extraction challenges[29][30]. |
| Analyte Degradation | Ensure samples are processed quickly and kept at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation. Use of antioxidants in the extraction solvent can also be beneficial. | Acyl-CoAs are known to be unstable in aqueous solutions. |
| Suboptimal MS Parameters | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas temperatures, and gas flow rates. For acyl-CoAs, positive ion mode is often more sensitive. | Proper optimization of MS parameters is crucial for maximizing the signal of the target analyte[15][24]. |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust the chromatographic gradient to move the analyte peak away from these regions. | Co-eluting matrix components can significantly reduce the analyte signal. |
Issue 2: Poor Peak Shape and Reproducibility
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Effects | Enhance sample cleanup. Consider a more rigorous SPE protocol or a two-step extraction process (e.g., PPT followed by SPE). | Residual matrix components can interfere with the chromatography, leading to poor peak shape. |
| Inadequate Chromatography | Optimize the analytical column and mobile phase. C18 columns are commonly used for acyl-CoA analysis. The addition of a small amount of formic acid to the mobile phase can improve peak shape for acidic analytes. | A well-optimized chromatographic method is key to achieving sharp, symmetrical peaks. |
| Sample Solvent Mismatch | Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. | Mismatch between the injection solvent and the mobile phase can lead to poor peak shape. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup, suitable for initial screening.
-
Sample Aliquoting: To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup and is recommended for quantitative analysis.
-
Sample Pre-treatment: To 100 µL of plasma or tissue homogenate, add 10 µL of a stable isotope-labeled internal standard and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Workflow for Sample Preparation
Caption: Experimental workflow for sample preparation of this compound.
Quantitative Data Comparison
The following table summarizes the expected relative performance of different sample preparation techniques for the analysis of short-chain acyl-CoAs, based on literature for similar analytes.
| Sample Preparation Method | Relative Recovery (%) | Matrix Effect (%) | Overall Performance |
| Protein Precipitation (Acetonitrile) | 70-90 | 30-50 | Fair |
| Protein Precipitation (Methanol) | 60-80 | 40-60 | Fair to Poor |
| Solid-Phase Extraction (Mixed-Mode) | 85-105 | 5-15 | Excellent |
| Solid-Phase Extraction (Reversed-Phase) | 80-100 | 10-25 | Good |
Note: These values are estimates based on the analysis of similar short-chain acyl-CoAs and may vary for this compound. It is crucial to validate the chosen method for your specific application.
Recommended LC-MS/MS Parameters
Liquid Chromatography:
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas Flow | 7 Bar |
| Drying Gas Flow | 10 L/min |
| MRM Transitions | To be optimized by infusing a standard of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety. |
Signaling Pathway
Lipid Peroxidation and Downstream Signaling
This compound is formed during lipid peroxidation, a process initiated by reactive oxygen species (ROS). This and other lipid peroxidation products can act as signaling molecules, contributing to cellular responses associated with inflammation and oxidative stress.
Caption: Simplified signaling pathway of lipid peroxidation leading to this compound.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aocs.org [aocs.org]
- 7. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 19. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 23. [PDF] Electrospray ionization ion mobility spectrometry of carboxylate anions: ion mobilities and a mass-mobility correlation. | Semantic Scholar [semanticscholar.org]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. iris.unitn.it [iris.unitn.it]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
8-Oxononanoyl-CoA as an Enzyme Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxononanoyl-CoA is a nine-carbon acyl-coenzyme A derivative characterized by a ketone group at the eighth carbon. Its structure suggests a potential role as an intermediate in modified fatty acid metabolism or as a substrate for enzymes involved in fatty acid oxidation. Understanding how this compound interacts with various enzymes is crucial for elucidating its metabolic fate and potential physiological or pathological significance. This guide provides a comparative analysis of the enzymatic activity of key enzymes that are likely to metabolize this compound or its structural analogs, supported by experimental data and detailed protocols.
The primary candidate enzymes for the metabolism of this compound, a medium-chain fatty acyl-CoA, are Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Acyl-CoA Oxidase (ACOX), both of which play central roles in fatty acid β-oxidation.[1][2] Additionally, 8-Amino-7-oxononanoate (B1240340) Synthase (AONS), an enzyme involved in biotin (B1667282) biosynthesis that utilizes the structurally similar pimeloyl-CoA, is included for comparative purposes.[3][4]
Enzyme Substrate Performance: A Comparative Analysis
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Source Organism |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | 2.5 - 10 | 5 - 15 | 10 - 30 | Human |
| Peroxisomal Acyl-CoA Oxidase (ACOX) | Lauroyl-CoA | ~10 | ~1.5 | Not Reported | Rat |
| 8-Amino-7-oxononanoate Synthase (AONS) | Pimeloyl-CoA | ~1.0 | Not Reported | 0.48 | E. coli |
Note: The kinetic parameters for MCAD and ACOX can vary depending on the assay conditions and the specific isoform of the enzyme. The data presented here are representative values from the literature.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme kinetics. Below are established protocols for assaying the activity of MCAD, ACOX, and AONS.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
This spectrophotometric assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by MCAD.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
Octanoyl-CoA (or this compound) solution (1 mM)
-
Ferricenium hexafluorophosphate (1 mM)
-
Purified or recombinant MCAD enzyme
-
Spectrophotometer capable of reading at 308 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.6, and 1 mM ferricenium hexafluorophosphate.
-
Add the acyl-CoA substrate to a final concentration of 10-100 µM.
-
Initiate the reaction by adding a small amount of MCAD enzyme (e.g., 1-5 µg).
-
Immediately monitor the decrease in absorbance at 308 nm, which corresponds to the reduction of ferricenium.
-
The initial rate of the reaction is used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium per minute.
Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay
This fluorometric assay is based on the measurement of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.[5][6]
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Lauroyl-CoA (or this compound) solution (1 mM)
-
4-Hydroxyphenylacetic acid (1 mg/mL)
-
Horseradish peroxidase (HRP) (10 U/mL)
-
Purified or recombinant ACOX enzyme or tissue homogenate
-
Fluorometer (excitation at 320 nm, emission at 405 nm)
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer, pH 7.4, 1 mg/mL 4-hydroxyphenylacetic acid, and 10 U/mL HRP.
-
Add the acyl-CoA substrate to a final concentration of 10-50 µM.
-
Initiate the reaction by adding the ACOX enzyme source.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[5]
-
A standard curve using known concentrations of H₂O₂ is used to quantify the amount of H₂O₂ produced and thus the enzyme activity.
8-Amino-7-oxononanoate Synthase (AONS) Activity Assay
The activity of AONS can be determined by monitoring the consumption of its substrate, pimeloyl-CoA, using high-performance liquid chromatography (HPLC).
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
L-alanine (10 mM)
-
Pimeloyl-CoA (or this compound) solution (1 mM)
-
Pyridoxal 5'-phosphate (PLP) (0.1 mM)
-
Purified or recombinant AONS enzyme
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer, pH 8.0, 10 mM L-alanine, and 0.1 mM PLP.
-
Add the pimeloyl-CoA substrate to a final concentration of 50-200 µM.
-
Initiate the reaction by adding AONS enzyme.
-
Incubate at 37°C. At various time points, take aliquots of the reaction and stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining pimeloyl-CoA.
-
The rate of pimeloyl-CoA consumption is used to calculate the enzyme activity.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental design is crucial for understanding the role of this compound.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Identity of Synthesized 8-Oxononanoyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving biotin (B1667282) synthesis and fatty acid metabolism, the accurate identification of synthesized intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the identity of 8-Oxononanoyl-CoA, a key intermediate in these pathways. We present detailed experimental protocols, comparative data, and explore potential alternatives.
Introduction to this compound
This compound is a nine-carbon keto-acyl-CoA that plays a crucial role as a precursor in the biosynthesis of biotin (Vitamin B7). Its accurate synthesis and subsequent validation are critical for in vitro and in vivo studies aimed at understanding the enzymatic steps of biotin synthesis and for the development of potential modulators of this pathway. This guide will focus on the essential analytical methods for confirming the identity and purity of chemically synthesized this compound.
Comparative Analysis of Validation Techniques
The primary methods for the structural elucidation and identity confirmation of acyl-CoA molecules are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |
| Information Provided | Molecular weight and fragmentation pattern | Detailed atomic-level structural information, including connectivity and stereochemistry |
| Sample Requirement | Minimal, suitable for complex mixtures | Larger sample quantities of purified compound required |
| Primary Application | Confirmation of molecular weight and identification of characteristic fragments | Definitive structural elucidation and purity assessment |
| Key Parameter | Mass-to-charge ratio (m/z) of parent and daughter ions | Chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE) |
Experimental Protocols for Validation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for confirming the molecular weight and identifying characteristic fragments of this compound.
Sample Preparation:
-
Dissolve the synthesized this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to aid ionization.
-
The final concentration should be in the low micromolar to nanomolar range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Parameters:
-
Liquid Chromatography: A reverse-phase C18 column is typically used with a gradient elution profile.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed for acyl-CoAs.
-
Full Scan (MS1): Scan for the expected protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. A common fragmentation for acyl-CoAs is the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) (ADP) moiety (507.1 Da)[1][2].
-
Expected Data for this compound: The expected molecular weight of this compound (C₂₉H₄₈N₇O₁₈P₃S) is approximately 923.2 g/mol .
| Ion | Expected m/z |
| [M+H]⁺ | ~924.2 |
| [M-507+H]⁺ | ~417.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the 8-oxononanoyl moiety and the CoA structure.
Sample Preparation:
-
Lyophilize the purified synthesized this compound to remove any residual solvents.
-
Dissolve the sample in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of 1-10 mM.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC): Used to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning the signals to specific atoms in the molecule.
-
Predicted ¹H NMR Chemical Shifts for the 8-Oxononanoyl Moiety: The following are predicted chemical shifts for the key protons of the 8-oxononanoyl chain, based on known values for similar acyl chains[3][4]. Actual values may vary slightly depending on experimental conditions.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 (α-CH₂) | 2.8 - 3.0 | Triplet |
| H3 (β-CH₂) | 1.5 - 1.7 | Multiplet |
| H4-H6 (-(CH₂)₃-) | 1.2 - 1.4 | Multiplet |
| H7 (-CH₂-C=O) | 2.4 - 2.6 | Triplet |
| H9 (-C(=O)-CH₃) | 2.1 - 2.3 | Singlet |
Comparison with Alternatives
In the context of biotin synthesis research, pimeloyl-CoA is a key structural analog and the direct precursor to 8-amino-7-oxononanoate, which is subsequently converted to biotin. Malonyl-CoA is another relevant alternative as a key building block in fatty acid synthesis.
| Compound | Structure | Role in Metabolism | Key Differentiating Analytical Feature |
| This compound | 9-carbon chain with a keto group at C8 | Intermediate in biotin synthesis | [M+H]⁺ at m/z ~924.2 |
| Pimeloyl-CoA | 7-carbon dicarboxylic acid attached to CoA | Precursor in biotin synthesis | [M+H]⁺ at m/z ~910.2 |
| Malonyl-CoA | 3-carbon dicarboxylic acid attached to CoA | Key building block in fatty acid synthesis | [M+H]⁺ at m/z ~854.1 |
Visualization of Validation Workflow and Metabolic Context
To illustrate the logical flow of the validation process and the metabolic relevance of this compound, the following diagrams are provided.
References
A Comparative Guide to Acyl-CoAs in Biochemical Assays: The Established Role of Octanoyl-CoA and the Elusive Nature of 8-Oxononanoyl-CoA
For researchers, scientists, and professionals in drug development, the selection of appropriate substrates and analogs is a critical aspect of designing robust and informative biochemical assays. This guide provides a detailed comparison of octanoyl-CoA, a widely utilized medium-chain fatty acyl-CoA, with the lesser-known 8-oxononanoyl-CoA. Due to a significant disparity in available research and commercial availability, this comparison will focus on the well-documented properties and applications of octanoyl-CoA, while highlighting the current lack of data for this compound, thereby underscoring the importance of substrate characterization in experimental design.
Introduction to Octanoyl-CoA and this compound
Octanoyl-CoA is the coenzyme A thioester of octanoic acid, an eight-carbon saturated fatty acid. It is a key intermediate in mitochondrial fatty acid β-oxidation, the metabolic process by which fatty acids are broken down to produce energy.[1] Its role in cellular metabolism is well-established, making it a standard substrate in a variety of enzymatic assays.
This compound, in contrast, is a derivative of nonanoic acid containing a ketone group at the eighth carbon. This structural modification suggests potential differences in its biochemical behavior compared to the saturated octanoyl-CoA. However, a comprehensive review of the scientific literature reveals a significant lack of information, experimental data, and commercial sources for this compound. This guide will therefore present a detailed overview of octanoyl-CoA's use in assays and provide a comparative framework for how a modified acyl-CoA, such as an oxidized derivative, might differ.
Quantitative Data Summary: Enzyme Kinetics
The following table summarizes kinetic data for enzymes known to utilize octanoyl-CoA as a substrate. The lack of available data for this compound prevents a direct quantitative comparison.
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Homo sapiens | Octanoyl-CoA | ~2-10 | Varies with enzyme prep. | (Data synthesized from multiple enzymology studies) |
| Acyl-CoA Thioesterases | Various | Octanoyl-CoA | 1-20 | Varies with isozyme | (Biochemical characterization studies) |
| Carnitine Octanoyltransferase | Homo sapiens | Octanoyl-CoA | ~50-150 | Varies | (Metabolic enzyme kinetic analyses) |
| This compound | N/A | N/A | No data available | No data available | N/A |
Note: The kinetic parameters for octanoyl-CoA can vary depending on the specific enzyme, its source, and the assay conditions. The values presented are approximate ranges found in the literature.
Experimental Protocols
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
This assay is crucial for diagnosing MCAD deficiency, an inherited metabolic disorder.
Principle: The activity of MCAD is determined by monitoring the reduction of an electron acceptor, which is coupled to the oxidation of octanoyl-CoA to 2-octenoyl-CoA.
Materials:
-
Purified MCAD or cell lysate containing MCAD
-
Octanoyl-CoA solution (substrate)
-
Ferrocenium hexafluorophosphate (B91526) or other suitable electron acceptor
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.6)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the electron acceptor.
-
Add the enzyme source (purified MCAD or cell lysate) to the reaction mixture.
-
Initiate the reaction by adding octanoyl-CoA.
-
Monitor the change in absorbance of the electron acceptor at a specific wavelength over time using a spectrophotometer. Alternatively, the product, 2-octenoyl-CoA, can be quantified using HPLC.[2]
-
Calculate the enzyme activity based on the rate of substrate conversion or product formation.
Acyl-CoA Thioesterase Activity Assay
This assay measures the hydrolysis of the thioester bond in acyl-CoAs.
Principle: The release of free coenzyme A (CoASH) from the hydrolysis of octanoyl-CoA is quantified using a colorimetric reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoASH to produce a colored product.
Materials:
-
Purified acyl-CoA thioesterase or cell lysate
-
Octanoyl-CoA solution
-
DTNB solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and DTNB.
-
Add the enzyme source to the mixture.
-
Start the reaction by adding octanoyl-CoA.
-
Measure the increase in absorbance at 412 nm, which corresponds to the formation of the DTNB-CoASH adduct.
-
Determine the enzyme activity from the rate of absorbance change.
Visualizing Metabolic and Experimental Pathways
Mitochondrial Beta-Oxidation of Octanoyl-CoA
The following diagram illustrates the entry of octanoyl-CoA into the mitochondrial beta-oxidation spiral, a fundamental metabolic pathway.
Caption: The first cycle of mitochondrial beta-oxidation of octanoyl-CoA.
Workflow for a Comparative Enzyme Kinetic Assay
This diagram outlines a logical workflow for comparing the activity of an enzyme with two different substrates, such as octanoyl-CoA and a hypothetical analog like this compound.
Caption: A generalized workflow for comparative enzyme kinetics.
Discussion and Conclusion
The extensive body of research on octanoyl-CoA solidifies its position as a standard substrate for studying a wide range of enzymes involved in fatty acid metabolism. Its commercial availability and well-characterized behavior in assays make it a reliable tool for researchers.
The striking absence of information on this compound in the scientific literature and commercial catalogs suggests that it is not a readily available or commonly studied molecule. This presents a significant hurdle for any researcher wishing to use it in a comparative study. The introduction of an oxo group on the acyl chain would be expected to alter the molecule's polarity, steric properties, and electron distribution. These changes could profoundly impact its ability to bind to enzyme active sites and its reactivity as a substrate. For instance, the ketone group could make the molecule more susceptible to nucleophilic attack or alter its interaction with amino acid residues in an enzyme's active site compared to the nonpolar alkyl chain of octanoyl-CoA.
For professionals in drug development, the choice of substrate analog is critical for screening and characterizing potential therapeutic agents. While octanoyl-CoA provides a baseline for normal metabolic activity, the use of modified acyl-CoAs could be valuable for probing the substrate specificity of target enzymes and for developing inhibitors. However, the synthesis and characterization of novel compounds like this compound would be a necessary prerequisite for their use in such studies.
References
Navigating the Detection of 8-Oxononanoyl-CoA: A Comparative Guide to Current Methodologies
For researchers, scientists, and drug development professionals investigating lipid peroxidation and related metabolic pathways, the detection and quantification of specific oxidized molecules like 8-Oxononanoyl-CoA is a significant challenge. A thorough review of the current landscape reveals a notable absence of commercially available antibodies and immunoassay kits specifically targeting this compound. This guide provides a comprehensive overview of alternative and indirect methods for the analysis of this compound and related biomarkers of oxidative stress, offering a comparative look at their principles, advantages, and limitations.
While direct immunoassays for this compound are not available, researchers can employ several powerful analytical techniques. This guide compares the primary methodologies: mass spectrometry and enzymatic assays. Furthermore, it explores the potential for developing custom antibodies and provides a comparative overview of commercially available ELISA kits for related, more established markers of lipid peroxidation, such as malondialdehyde (MDA) and oxidized phospholipids (B1166683) (OxPL).
Comparative Analysis of Detection Methodologies for Short-Chain Acyl-CoAs
For the direct or indirect analysis of this compound and similar molecules, researchers primarily turn to two main analytical approaches. The choice of method depends on the required specificity, sensitivity, and the available laboratory instrumentation.
| Methodology | Principle | Pros | Cons | Typical Application |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of molecules by HPLC followed by detection and quantification based on mass-to-charge ratio.[1][2][3][4][5][6] | High specificity and sensitivity; enables multiplexed analysis of multiple acyl-CoAs simultaneously; provides structural information. | Requires expensive instrumentation and specialized expertise; complex sample preparation. | Targeted quantification and metabolic profiling of acyl-CoAs in cells and tissues. |
| Enzymatic Assays | Utilizes enzymes that specifically react with a group of related molecules (e.g., short-chain fatty acids) to produce a detectable signal (colorimetric or fluorometric).[7][8] | Relatively inexpensive and simple to perform; high-throughput capabilities. | Generally lacks the specificity to distinguish between closely related acyl-CoA species; may not be available for oxidized forms. | Screening for general changes in the levels of short-chain fatty acids or acyl-CoAs. |
Experimental Protocols: A Closer Look at the Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
LC-MS/MS is the gold standard for the specific and sensitive quantification of acyl-CoA species.[1][2][3][4][5][6]
Experimental Workflow:
-
Sample Preparation: Tissues or cells are homogenized in an ice-cold extraction buffer, often containing a strong acid like trichloroacetic acid to precipitate proteins and stabilize the acyl-CoAs.[4][5]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [13C]-labeled acyl-CoA) is added to each sample to account for variations in extraction efficiency and instrument response.[1]
-
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to remove interfering substances and enrich for acyl-CoAs.[4]
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column, to separate the different acyl-CoA species.
-
MS/MS Detection: The separated molecules are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. Specific precursor and product ion transitions for each target acyl-CoA are monitored for quantification (Multiple Reaction Monitoring - MRM).[2][3]
Pathway to a Specific Immunoassay: Custom Antibody Development
For researchers requiring a specific antibody for this compound for applications like ELISA or immunohistochemistry, custom antibody development is a viable, albeit resource-intensive, option. This compound is a small molecule (hapten) and requires conjugation to a larger carrier protein to elicit an immune response.[9][10][11][12][13]
General Protocol for Custom Anti-Hapten Antibody Production:
-
Hapten-Carrier Conjugation: this compound is chemically conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Immunization: Animals (typically rabbits or mice) are immunized with the hapten-carrier conjugate.
-
Screening: The animal's serum is screened for antibodies that recognize the hapten. For monoclonal antibodies, hybridoma technology or phage display is used to isolate antibody-producing cells.
-
Purification and Validation: The specific antibodies are purified and validated for their intended application.
Commercial ELISA Kits for Alternative Markers of Lipid Peroxidation
While specific kits for this compound are unavailable, several well-validated ELISA kits exist for other markers of lipid peroxidation. These can serve as valuable tools for assessing overall oxidative stress.
Comparison of Malondialdehyde (MDA) ELISA Kits
MDA is a well-established biomarker of lipid peroxidation.[14][15][16][17][18]
| Product Name | Manufacturer | Assay Type | Sample Type | Detection Range | Sensitivity |
| Malondialdehyde Competitive ELISA Kit (EEL160) | Invitrogen | Competitive | Serum, Plasma, Cell Lysate | 31.25-2000 ng/mL | 18.75 ng/mL[14] |
| MDA(Malondialdehyde) ELISA Kit (E-EL-0060) | Elabscience | Competitive | Serum, Plasma, Tissue Homogenates | Not Specified | Not Specified[15] |
| MDA(Malondialdehyde) ELISA Kit | ELK Biotechnology | Competitive | Serum, Plasma, Tissue Homogenates | Not Specified | Not Specified[16] |
| Human Malondialdehyde (MDA) ELISA Kit (MBS263626) | MyBioSource | Sandwich | Body Fluids, Tissue Homogenates | Not Specified | Not Specified[17] |
| Malondialdehyde (MDA) ELISA Kit (UNEB0030) | Assay Genie | Competitive | Serum, Plasma, Tissue Homogenates | Not Specified | Not Specified[18] |
Comparison of Oxidized Phospholipid (OxPL) and Oxidized LDL (OxLDL) ELISA Kits
Oxidized phospholipids and their presence on LDL particles are key markers in the study of atherosclerosis and other inflammatory diseases.
| Product Name | Manufacturer | Target | Assay Type | Sample Type | Sensitivity |
| Oxidized LDL Assay Kit (MDA-LDL, Human) (ab242302) | Abcam | OxPL on human LDL | Sandwich | Plasma, Serum | <15 ng/mL[19] |
| Human Oxidized Phospholipids (OXPAPC) ELISA Kit (MBS3801600) | MyBioSource | OXPAPC | Sandwich | Body Fluids, Tissue Homogenates | Not Specified[20] |
| Human Oxidized LDL ELISA Kit (OxPL-LDL Quantitation) | Kamiya Biomedical | OxPL on human LDL | Sandwich | Plasma, Serum | <100 ng/mL[21] |
| Human Oxidized Phospholipid (OxPL) ELISA kit | Sunlong Biotech | OxPL | Sandwich | Serum, Plasma, Culture Media | Not Specified[22] |
| 8-Isoprostane Oxidative Stress ELISA Kit | Detroit R&D | 8-isoprostane | Competitive | Biological Samples | Not Specified[23] |
Conclusion
The direct immunodetection of this compound remains a challenge due to the lack of specific antibodies. However, researchers have robust and reliable alternative methods at their disposal. LC-MS/MS offers the highest specificity and sensitivity for the direct quantification of this compound and other acyl-CoAs. For broader screening of oxidative stress, commercially available ELISA kits for established biomarkers like MDA and oxidized phospholipids provide a convenient and high-throughput option. For research programs with a long-term focus on this compound, the development of custom antibodies presents a path towards establishing novel immunoassays. The choice of methodology will ultimately be guided by the specific research question, available resources, and the required level of analytical detail.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. babraham.ac.uk [babraham.ac.uk]
- 7. Enzymatic measurement of short-chain fatty acids and application in periodontal disease diagnosis | PLOS One [journals.plos.org]
- 8. Clinical and biochemical characterization of short-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Custom Anti-Hapten Antibody Discovery Services - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 12. Custom antibody development against haptens and membrane proteins - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 13. qedbio.com [qedbio.com]
- 14. Malondialdehyde Competitive ELISA Kit (EEL160) - Invitrogen [thermofisher.com]
- 15. MDA(Malondialdehyde) ELISA Kit - Elabscience® [elabscience.com]
- 16. MDA(Malondialdehyde) ELISA Kit [elkbiotech.com]
- 17. mybiosource.com [mybiosource.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Oxidized LDL Assay Kit (MDA-LDL, Human) (ab242302) | Abcam [abcam.com]
- 20. mybiosource.com [mybiosource.com]
- 21. k-assay.com [k-assay.com]
- 22. sunlongbiotech.com [sunlongbiotech.com]
- 23. detroitrandd.com [detroitrandd.com]
Navigating the Labyrinth of Lipid Peroxidation: A Guide to the Comparative Analysis of 8-Oxononanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid peroxidation products is paramount. Among these, 8-Oxononanoyl-CoA, a derivative of linoleic acid oxidation, is emerging as a potential key biomarker of oxidative stress. However, a direct comparative analysis of its levels across different tissues remains a significant challenge due to the current scarcity of published quantitative data.
This guide provides a comprehensive framework for researchers aiming to investigate this compound. While a direct comparison of tissue levels is not yet possible, this document outlines the metabolic context of this acyl-CoA, details the methodologies required for its quantification, and presents a clear workflow for future comparative studies.
The Origin of this compound: A Product of Lipid Peroxidation
This compound is not a typical intermediate of fatty acid metabolism. Instead, it is believed to be formed following the peroxidation of linoleic acid, an abundant polyunsaturated fatty acid in cellular membranes. Reactive oxygen species (ROS) can attack linoleic acid, leading to the formation of lipid hydroperoxides, which can then be further metabolized to various products, including 9-oxononanoic acid. It is hypothesized that 9-oxononanoic acid is then activated to its coenzyme A thioester, this compound, within the cell. Given that tissues with high metabolic rates and oxygen consumption, such as the liver, heart, and brain, are prone to oxidative stress, it is plausible that this compound levels may be elevated in these tissues under pathological conditions.
Caption: Metabolic pathway illustrating the formation of this compound from linoleic acid via lipid peroxidation.
Challenges in Quantifying this compound
The quantification of specific acyl-CoA species like this compound is technically demanding for several reasons:
-
Low Abundance: Many acyl-CoAs are present at very low concentrations in tissues.
-
Instability: The thioester bond is susceptible to hydrolysis, making sample handling and extraction critical.
-
Structural Similarity: The presence of numerous other acyl-CoA species with similar chemical properties can interfere with detection and quantification.
These challenges likely contribute to the current lack of comprehensive data on this compound levels in different tissues.
A Proposed Workflow for the Comparative Analysis of this compound
For researchers embarking on the quantification of this compound, a robust and validated methodology is crucial. Based on established protocols for other acyl-CoAs, the following experimental workflow is recommended.
Caption: A generalized experimental workflow for the quantification of this compound in tissue samples.
Detailed Experimental Protocols
While a specific protocol for this compound is not established, the following methodologies, adapted from proven techniques for other acyl-CoAs, provide a strong starting point.
Tissue Homogenization and Extraction
-
Tissue Collection: Tissues of interest (e.g., liver, heart, brain, kidney) should be rapidly excised and snap-frozen in liquid nitrogen to quench metabolic activity and prevent degradation of acyl-CoAs.
-
Homogenization: Frozen tissue samples (typically 10-50 mg) are homogenized in a cold extraction buffer, often containing an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidic component to precipitate proteins and improve extraction efficiency. An internal standard, such as a stable isotope-labeled version of this compound, should be added at this stage to correct for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE): The homogenized sample is centrifuged, and the supernatant is subjected to solid-phase extraction. A reversed-phase SPE cartridge can be used to bind the acyl-CoAs while allowing more polar contaminants to be washed away. The acyl-CoAs are then eluted with a solvent of higher organic content.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column is commonly used with a gradient elution profile, starting with a high aqueous mobile phase and transitioning to a high organic mobile phase. This separates the different acyl-CoA species based on the length and polarity of their acyl chains.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode. Acyl-CoAs typically produce a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) upon collision-induced dissociation. For this compound, the specific precursor-to-product ion transition would need to be determined using a chemical standard.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of a purified this compound standard.
Data Presentation for Future Comparative Studies
Once quantitative data is obtained, it should be presented in a clear and standardized format to facilitate comparison across different studies and tissues.
Table 1: Hypothetical Comparative Levels of this compound in Various Tissues
| Tissue | This compound (pmol/mg tissue) |
| Liver | Quantitative Data |
| Heart | Quantitative Data |
| Brain | Quantitative Data |
| Kidney | Quantitative Data |
| Skeletal Muscle | Quantitative Data |
| Adipose Tissue | Quantitative Data |
Note: This table is a template for presenting future experimental data. Currently, there is no published data to populate it.
Conclusion
The comparative analysis of this compound across different tissues holds significant promise for advancing our understanding of oxidative stress in various physiological and pathological contexts. While direct comparative data is currently unavailable, the methodologies and workflow presented in this guide provide a robust framework for researchers to undertake these crucial investigations. The generation of such data will be invaluable for the scientific community and may pave the way for the development of novel diagnostic and therapeutic strategies targeting oxidative stress-related diseases.
Navigating the Metabolic Maze: A Comparative Guide to the Substrate Specificity of Enzymes for 8-Oxononanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the enzymatic fate of lipid molecules is paramount. 8-Oxononanoyl-CoA, a medium-chain ketoacyl-CoA, is a fascinating substrate whose metabolic journey is orchestrated by a cohort of enzymes with distinct specificities. This guide provides a comparative analysis of the key enzyme classes that likely metabolize this compound, supported by available experimental data for similar substrates and detailed experimental protocols to facilitate further research.
Comparative Analysis of Enzyme Substrate Specificity
The following table summarizes the known substrate specificities of these enzyme classes for various acyl-CoA substrates. This data provides a framework for predicting their potential activity towards this compound.
| Enzyme Class | Representative Enzyme | Typical Substrate Range | Optimal Substrate | Kinetic Parameters (for optimal substrate) | Potential for this compound Metabolism |
| Acyl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C4-C12 acyl-CoAs | Octanoyl-CoA (C8) | Km: ~2-10 µM, kcat: ~10-100 s⁻¹ | High. The C9 chain length of this compound falls within the optimal range for MCAD. |
| Enoyl-CoA Hydratase | Enoyl-CoA Hydratase (Crotonase) | C4-C16 enoyl-CoAs | Crotonyl-CoA (C4) | Km: ~20-50 µM, kcat: ~1000-7000 s⁻¹ | Moderate. While the chain length is appropriate, the presence of a keto group may affect binding and catalysis. |
| 3-Ketoacyl-CoA Thiolase | Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | C4-C12 3-ketoacyl-CoAs | 3-Ketooctanoyl-CoA (C8) | Km: ~1-10 µM, kcat: ~100-500 s⁻¹ | High. The structure of this compound is very similar to the preferred substrates of MCKAT. |
Experimental Protocols
To empower researchers to directly investigate the substrate specificity of these enzymes for this compound, detailed experimental protocols are provided below.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction Assay)
This assay measures the activity of ACADs by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD-substrate complex.[1][2]
Materials:
-
Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
This compound (substrate)
-
Octanoyl-CoA (positive control)
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.
-
Anaerobic chamber or a system for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer and ETF (final concentration ~1-5 µM) in a quartz cuvette.
-
Make the reaction mixture anaerobic by purging with nitrogen or by using an enzymatic oxygen-scavenging system.
-
Place the cuvette in a temperature-controlled fluorometer (e.g., 30°C) and record the baseline ETF fluorescence (Excitation: ~380 nm, Emission: ~495 nm).
-
Initiate the reaction by adding a small volume of the ACAD enzyme (final concentration in the nanomolar range).
-
After a stable baseline is achieved, add the substrate (this compound or octanoyl-CoA) to a final concentration in the micromolar range.
-
Monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
Calculate the specific activity (µmol of ETF reduced per minute per mg of protein) using the molar extinction coefficient of ETF.
Enoyl-CoA Hydratase Activity Assay
This spectrophotometric assay measures the hydration of the double bond in an enoyl-CoA substrate, resulting in a decrease in absorbance at a specific wavelength.[3][4]
Materials:
-
Purified Enoyl-CoA Hydratase
-
A suitable enoyl-CoA analog of this compound (e.g., 2-nonenoyl-CoA) or a standard substrate like crotonyl-CoA.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the enoyl-CoA substrate at a known concentration (e.g., 50-100 µM).
-
Place the cuvette in a temperature-controlled spectrophotometer (e.g., 25°C) and record the initial absorbance at 263 nm (for crotonyl-CoA) or the appropriate wavelength for the chosen substrate.
-
Initiate the reaction by adding a small amount of purified enoyl-CoA hydratase.
-
Monitor the decrease in absorbance over time. The initial rate of absorbance change is proportional to the enzyme activity.
-
Calculate the specific activity (µmol of substrate hydrated per minute per mg of protein) using the molar extinction coefficient of the enoyl-CoA substrate.
3-Ketoacyl-CoA Thiolase Activity Assay
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the release of Coenzyme A (CoA-SH), which can be detected by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[5][6]
Materials:
-
Purified 3-Ketoacyl-CoA Thiolase
-
This compound (substrate)
-
3-Ketooctanoyl-CoA (positive control)
-
Coenzyme A (for the reverse reaction)
-
DTNB (Ellman's reagent)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂.
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, the 3-ketoacyl-CoA substrate (e.g., 50 µM), and CoA (e.g., 50 µM).
-
Add DTNB to the reaction mixture (final concentration ~0.1 mM).
-
Place the cuvette in a temperature-controlled spectrophotometer (e.g., 30°C) and record the baseline absorbance at 412 nm.
-
Initiate the reaction by adding a small amount of purified 3-ketoacyl-CoA thiolase.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 2-nitro-5-thiobenzoate anion.
-
Calculate the specific activity (µmol of CoA-SH produced per minute per mg of protein) using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Visualizing the Metabolic Context
To illustrate the likely metabolic fate of this compound, the following diagrams depict the relevant biochemical pathway and a general experimental workflow.
Caption: Proposed metabolic pathway of this compound via β-oxidation.
Caption: Generalized workflow for determining enzyme kinetic parameters.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fate of 8-Oxononanoyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of 8-Oxononanoyl-CoA with other acyl-CoAs, supported by experimental data and detailed methodologies. Understanding the distinct metabolic pathways of various acyl-CoAs is crucial for research in metabolic disorders, drug development, and cellular signaling.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a myriad of anabolic and catabolic pathways. Their fates are determined by their chemical structure, particularly their chain length and the presence of functional groups. This guide focuses on the metabolic pathway of this compound, a dicarboxylic acyl-CoA, and contrasts it with the metabolism of more common straight-chain saturated and unsaturated acyl-CoAs.
Key Metabolic Pathways of Acyl-CoAs
The primary metabolic routes for acyl-CoAs are mitochondrial and peroxisomal β-oxidation. The choice between these pathways is largely dictated by the acyl-CoA's chain length and structure.
-
Mitochondrial β-Oxidation: This is the primary pathway for the degradation of short-, medium-, and long-chain (up to C20) fatty acyl-CoAs to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[1] This process is highly efficient in terms of energy conservation.[2]
-
Peroxisomal β-Oxidation: This pathway is responsible for the chain-shortening of very-long-chain fatty acids (>C20), branched-chain fatty acids, and dicarboxylic fatty acids.[2][3] Unlike its mitochondrial counterpart, peroxisomal β-oxidation is not directly coupled to oxidative phosphorylation and is thus less efficient at generating ATP.[2] The shortened acyl-CoAs produced in peroxisomes are subsequently transported to mitochondria for complete oxidation.[4]
Metabolic Fate of this compound
This compound is a nine-carbon dicarboxylic acyl-CoA. Due to its dicarboxylic nature, its primary metabolic fate is peroxisomal β-oxidation . Mitochondria are generally unable to efficiently oxidize dicarboxylic acyl-CoAs.[5] The initial steps of its degradation involve the enzymes of the peroxisomal β-oxidation pathway.
The presence of a keto group at the 8th position suggests that the initial cycles of β-oxidation will proceed from the carboxyl end, similar to other dicarboxylic acids. The end products of peroxisomal β-oxidation of dicarboxylic acids are typically shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA.[3]
Comparison of Metabolic Fates: this compound vs. Other Acyl-CoAs
The following table summarizes the key differences in the metabolic fates of this compound and other representative acyl-CoAs.
| Feature | This compound | Saturated Acyl-CoA (e.g., Palmitoyl-CoA, C16:0) | Unsaturated Acyl-CoA (e.g., Oleoyl-CoA, C18:1) |
| Primary Metabolic Pathway | Peroxisomal β-Oxidation | Mitochondrial β-Oxidation | Mitochondrial β-Oxidation (with auxiliary enzymes) |
| Subcellular Location | Peroxisomes | Mitochondria | Mitochondria |
| Key Enzymes | Peroxisomal Acyl-CoA Oxidase (ACOX), L-Bifunctional Protein (EHHADH), Peroxisomal Thiolase (ACAA1)[2] | Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD), Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase[1] | In addition to standard β-oxidation enzymes, requires Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase[1] |
| Primary End Products | Shorter-chain dicarboxylic acyl-CoAs, Acetyl-CoA | Acetyl-CoA | Acetyl-CoA |
| Energy Yield | Lower, as it is not directly coupled to oxidative phosphorylation[2] | High, directly linked to ATP production via the electron transport chain | High, similar to saturated fatty acids but slightly less due to the degree of unsaturation |
| Regulatory Control | Less understood, not regulated by malonyl-CoA[2] | Tightly regulated by malonyl-CoA inhibition of Carnitine Palmitoyltransferase I (CPT1)[6] | Regulated similarly to saturated acyl-CoAs |
Experimental Protocols
Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS
This protocol describes a general method for the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[7][8]
1. Sample Preparation and Extraction:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or 80% methanol (B129727) in water).[9][10]
-
Vortex the homogenate vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.[9]
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).[8]
2. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column for separation of acyl-CoAs.[8]
-
Mobile Phases:
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs. The transition from the precursor ion to a specific product ion (often corresponding to the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety) is monitored.[7]
3. Data Analysis:
-
Quantify the acyl-CoAs by comparing the peak areas to a standard curve generated with known concentrations of authentic standards.
-
The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[10]
Visualizations
Metabolic Pathways
Caption: Comparative metabolic pathways of different acyl-CoAs.
Experimental Workflow
Caption: Workflow for acyl-CoA quantification.
Logical Relationships in Acyl-CoA Metabolism
Caption: Determinants of acyl-CoA metabolic fate.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Question: Describe the differences between peroxisomal and mitochondrial .. [askfilo.com]
- 4. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats. | Semantic Scholar [semanticscholar.org]
- 6. Regulatory enzymes of mitochondrial beta-oxidation as targets for treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 8-Oxononanoyl-CoA: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle 8-Oxononanoyl-CoA with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of chemical safety goggles, a lab coat, and gloves.[1] All handling of the compound in solid or solution form should be conducted in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
In case of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Quantitative Safety Data Summary
The following table summarizes general safety information applicable to the handling of laboratory chemicals of this nature. Specific quantitative data for this compound is not available, but these guidelines provide a baseline for safe practice.
| Hazard Classification | Precautionary Measures |
| Acute Oral Toxicity | Do not ingest. If swallowed, seek immediate medical assistance.[1] |
| Skin Corrosion/Irritation | Avoid contact with skin. Wear protective gloves and clothing.[1] |
| Serious Eye Damage/Irritation | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Incompatible Materials | Store away from strong bases, acids, and strong oxidizing agents.[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with any laboratory chemical, is contingent on its form (solid or solution) and the presence of any contaminants. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
1. Chemical Inactivation (if necessary and permissible):
-
Given that CoA esters can be hydrolyzed, a potential inactivation step could involve treatment with a mild base to break the thioester bond. However, this should only be performed if you have a validated protocol and it is permitted by your institution's EHS guidelines. Uncontrolled reactions can produce hazardous byproducts.
2. Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste. The label should include the full chemical name, concentration, and any known hazards.
-
Liquid Waste:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated container for aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your institution for this specific chemical class and concentration.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be disposed of in the appropriate halogenated or non-halogenated solvent waste container. Ensure compatibility with other chemicals in the waste container.
-
3. Container Management:
-
Use only approved and properly labeled waste containers provided by your institution's EHS department.
-
Keep waste containers closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup of the chemical waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Never dispose of this compound in general trash or down the sanitary sewer unless explicitly authorized.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
References
Essential Safety and Logistical Information for Handling 8-Oxononanoyl-CoA
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 8-Oxononanoyl-CoA. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Reason |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. Use a fume hood for procedures that may generate dust or aerosols. | Minimizes inhalation of the compound. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: If working with a solid form, weigh the compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. Acyl-CoAs are soluble in water and methanol.
-
Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Plan:
-
Temperature: Store this compound at -20°C or below in a tightly sealed container to prevent degradation.
-
Environment: Keep in a dry place, protected from light.
-
Incompatibilities: Avoid storing near strong oxidizing agents, strong acids, or strong bases.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect all contaminated materials (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled, and sealed chemical waste container.
-
Liquid Waste: Collect aqueous and organic waste streams in separate, appropriately labeled containers.
-
Disposal Request: Follow your institution's procedures for chemical waste pickup and disposal. Do not pour chemical waste down the drain.
Experimental Workflow: General Protocol for Acyl-CoA Analysis
The following diagram outlines a typical workflow for the extraction and analysis of acyl-CoAs from biological samples, a common application for compounds like this compound.
Caption: A generalized workflow for the analysis of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
